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  • Product: 2,6-Dioxopiperidine-4-carboxamide
  • CAS: 887583-72-4

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Mechanism of Action of 2,6-Dioxopiperidine-4-carboxamide

The following technical guide details the mechanism of action, experimental validation, and therapeutic applications of 2,6-Dioxopiperidine-4-carboxamide . This compound is a structural isomer of the classic thalidomide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic applications of 2,6-Dioxopiperidine-4-carboxamide .

This compound is a structural isomer of the classic thalidomide pharmacophore (which is 3-substituted). In modern drug discovery, it serves as a critical E3 ligase ligand scaffold , specifically targeting Cereblon (CRBN) . It provides a distinct vector for linker attachment in Proteolysis Targeting Chimeras (PROTACs) , differentiating it from the canonical 3-substituted immunomodulatory imide drugs (IMiDs).

Executive Summary & Chemical Identity[1]

2,6-Dioxopiperidine-4-carboxamide (CAS: 887583-72-4) is a functionalized glutarimide derivative. While the 2,6-dioxopiperidine (glutarimide) ring is the defining pharmacophore of the IMiD class (e.g., Thalidomide, Lenalidomide), this specific 4-carboxamide isomer represents a strategic structural variant .

  • Core Pharmacophore: Glutarimide (Piperidine-2,6-dione).

  • Primary Biological Target: Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.

  • Key Differentiator: Unlike classic IMiDs which are substituted at the C3 position (chiral center), the C4-substitution provides an achiral or pseudo-symmetric exit vector, altering the solvent-exposed surface of the ligand-protein complex. This is critical for designing PROTACs and Molecular Glues with novel neosubstrate selectivity.

Mechanism of Action (MOA)

The mechanism of action is defined by its recruitment of the E3 ubiquitin ligase machinery to induce protein ubiquitination and subsequent proteasomal degradation.

Molecular Target: The Tri-Tryptophan Pocket of Cereblon

The 2,6-dioxopiperidine ring acts as a "warhead" that binds into the thalidomide-binding domain (TBD) of CRBN.

  • Binding Interface: The glutarimide ring inserts into a hydrophobic cage formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN).

  • Hydrogen Bonding: The imide nitrogen (N1) and the two carbonyl oxygens (C2=O, C6=O) form critical hydrogen bonds with the backbone of the TBD (specifically His378 and Trp380 ).

  • The C4-Vector Advantage: In 3-substituted ligands (e.g., Lenalidomide), the substituent points directly into the substrate recruitment channel. In 2,6-Dioxopiperidine-4-carboxamide , the carboxamide group at C4 projects away from the deep pocket, offering a distinct trajectory for linker attachment. This allows the design of degraders that can reach surface lysines on target proteins that are spatially inaccessible to C3-linked PROTACs.

Downstream Signaling: The Degron Effect

Upon binding, the compound alters the surface topography of CRBN, converting it into a receptor for "neosubstrates" (proteins not normally degraded).

  • Ligand Binding: The compound occupies the CRBN pocket.

  • Surface Remodeling: The 4-carboxamide group interacts with the "lid" region of CRBN or the solvent front.

  • Ternary Complex Formation: The [CRBN:Ligand] complex recruits specific zinc-finger transcription factors (e.g., IKZF1/Ikaros , IKZF3/Aiolos ) or other targets (e.g., GSPT1 , CK1α ).

  • Ubiquitination: The CRL4 complex transfers ubiquitin from an E2 enzyme to a lysine residue on the recruited neosubstrate.

  • Proteolysis: Poly-ubiquitinated substrates are recognized and degraded by the 26S Proteasome.

Pathway Visualization

The following diagram illustrates the recruitment and degradation cascade initiated by the ligand.

MOA_Pathway Ligand 2,6-Dioxopiperidine- 4-carboxamide CRBN Cereblon (CRBN) (Substrate Receptor) Ligand->CRBN Binds TBD (Tri-Trp Pocket) Complex [Ligand:CRBN] Binary Complex CRBN->Complex Ternary Ternary Complex [CRBN:Ligand:Substrate] Complex->Ternary Recruits Substrate Neosubstrate (e.g., IKZF1/3, POI) Substrate->Ternary Ubiquitin Ubiquitin Transfer (via CRL4/E2) Ternary->Ubiquitin Proximity Induction Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Poly-Ub Signal

Caption: The CRL4-CRBN dependent ubiquitination pathway triggered by 2,6-Dioxopiperidine-4-carboxamide binding.

Experimental Protocols for Validation

To validate the mechanism and utility of 2,6-Dioxopiperidine-4-carboxamide, researchers must employ a combination of biophysical binding assays and functional degradation assays.

Protocol A: TR-FRET CRBN Binding Assay

This assay quantifies the affinity of the ligand for the CRBN TBD by displacing a fluorescent tracer.

  • Objective: Determine IC50/Ki of the compound for CRBN.

  • Reagents:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).

    • Fluorophore-conjugated Thalidomide tracer (e.g., Cy5-Thalidomide).

    • Europium-labeled Anti-His antibody (FRET donor).

  • Workflow:

    • Preparation: Dilute CRBN-DDB1 protein to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Incubation: Mix protein solution with Eu-Antibody (2 nM) and Cy5-Tracer (10 nM).

    • Treatment: Add serial dilutions of 2,6-Dioxopiperidine-4-carboxamide (from 10 µM to 0.1 nM).

    • Equilibration: Incubate for 60 minutes at Room Temperature (dark).

    • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620 nm & 665 nm).

    • Analysis: Plot FRET ratio (665/620) vs. log[Concentration]. A decrease in signal indicates displacement of the tracer.

Protocol B: Western Blot Degradation Assay

Validates the functional consequence (degradation of neosubstrates) in live cells.

  • Cell Lines: MM.1S (Multiple Myeloma) or HEK293T (engineered).

  • Workflow:

    • Seeding: Seed MM.1S cells at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
    • Dosing: Treat cells with 2,6-Dioxopiperidine-4-carboxamide (1, 10, 100 µM) or DMSO control for 24 hours.

    • Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer + Protease Inhibitors.

    • Immunoblotting:

      • Primary Antibodies: Anti-IKZF1 (1:1000), Anti-IKZF3 (1:1000), Anti-GAPDH (Loading Control).

      • Secondary: HRP-conjugated anti-rabbit/mouse.

    • Quantification: Use densitometry to calculate % degradation relative to DMSO.

Data Summary & Comparative Analysis

The following table contrasts the 4-carboxamide isomer with standard IMiDs.

FeatureThalidomide/Lenalidomide2,6-Dioxopiperidine-4-carboxamide
Substitution Site C3 (Chiral Center)C4 (Achiral/Pseudo-symmetric)
CRBN Affinity High (

nM)
Moderate to High (Structure dependent)
Vector Trajectory Buried/Channel-facingSolvent-exposed/Surface-facing
Primary Use Direct Drug (Myeloma)PROTAC Linker Handle / Scaffold
Metabolic Stability Prone to hydrolysis (racemization)Generally more stable (no acidic C3 proton)
Structure-Activity Relationship (SAR) Logic
  • C3-Substitution: The C3 proton is acidic (

    
    ), leading to rapid chiral inversion in vivo.
    
  • C4-Substitution: Moving the carboxamide to C4 eliminates the risk of racemization at the attachment point (if C4 is not the chiral center of the entire drug, though the ring itself becomes chiral upon substitution). This offers a stable attachment point for long linkers in PROTACs without the complexity of separating enantiomers that interconvert.

References

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science. Link

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

  • Bartlett, D. W., & Gilbert, A. M. (2022). Recent Advances in the Synthesis and Application of Glutarimide Derivatives in Targeted Protein Degradation. Journal of Medicinal Chemistry. Link

  • BindingDB Entry. (2023). Affinity Data for 2,6-Dioxopiperidine derivatives binding to Cereblon. BindingDB. Link

Exploratory

The Achiral Vector: A Technical Guide to 2,6-Dioxopiperidine-4-carboxamide Derivatives in TPD

Here is an in-depth technical guide on early-stage research into 2,6-Dioxopiperidine-4-carboxamide derivatives, designed for researchers in Targeted Protein Degradation (TPD). Executive Summary: The Case for the 4-Positi...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on early-stage research into 2,6-Dioxopiperidine-4-carboxamide derivatives, designed for researchers in Targeted Protein Degradation (TPD).

Executive Summary: The Case for the 4-Position

In the landscape of Cereblon (CRBN) modulation, the glutarimide (2,6-dioxopiperidine) ring is the non-negotiable pharmacophore. However, the vast majority of approved IMiDs (Immunomodulatory imide drugs) and PROTAC linkers utilize the C3-position for attachment (e.g., thalidomide, lenalidomide).

While effective, C3-substitution introduces a critical liability: rapid racemization .[1] The acidic proton at the chiral center (


) allows spontaneous inversion between the (S)-enantiomer (often associated with degradation potency) and the (R)-enantiomer under physiological conditions.[1]

2,6-Dioxopiperidine-4-carboxamide represents a paradigm shift toward achiral CRBN binders .[1] By shifting the substitution vector to the C4-position (the symmetry axis of the piperidine ring), researchers can generate ligands that:

  • Eliminate Racemization: The C4-position is achiral due to the symmetry of the flanking carbonyl methylenes.

  • Access Novel Exit Vectors: The C4-vector points directly out of the solvent-exposed face of the CRBN tri-tryptophan pocket, offering a distinct trajectory for PROTAC linkers compared to the C3-vector.[1]

  • Reduce Molecular Weight: Serving as a "minimalist" binder, it strips away the phthalimide bulk, improving the physicochemical properties (LogP, TPSA) of complex PROTAC molecules.

Chemical Space & Synthesis

The synthesis of 4-substituted glutarimides requires a distinct approach from the standard glutamic anhydride routes used for thalidomide.[1] The core challenge is constructing the piperidine-2,6-dione ring with a functional handle at the "bottom" (C4) of the ring.[1]

Retrosynthetic Analysis

The most robust route utilizes the cyclization of 3-carbamoylpentanedioic acid derivatives.[1] These precursors can be accessed via Michael addition strategies or citric acid derivatization.

Optimized Synthetic Protocol

Objective: Synthesis of 2,6-dioxopiperidine-4-carboxamide (Compound 4 ).

Reagents:

  • Dimethyl 3-carbamoylpentanedioate (Precursor 1 )[1]

  • Urea (Cyclizing agent)[1]

  • Sodium Ethoxide (NaOEt) in Ethanol[1]

  • Hydrochloric Acid (HCl) for workup[1]

Step-by-Step Workflow:

  • Preparation of Precursor:

    • Reaction: Perform a Michael addition of malonamide to methyl acrylate (2 equivalents) followed by hydrolysis/decarboxylation to yield 3-carbamoylpentanedioic acid diester.

    • Alternative: Dehydration of citric acid to aconitic acid, followed by reduction and selective amidation (less efficient).

  • Cyclization (The Critical Step):

    • Dissolve Dimethyl 3-carbamoylpentanedioate (1 ) (10 mmol) and Urea (12 mmol) in anhydrous Ethanol (50 mL).

    • Add NaOEt (22 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Reflux the mixture at 80°C for 6–8 hours. Monitor: TLC (CHCl3:MeOH 9:1) should show the disappearance of the diester.

    • Mechanism:[2][3][4][5] Base-catalyzed condensation of the urea nitrogens with the diester carbonyls, releasing methanol.

  • Workup & Purification:

    • Concentrate the reaction mixture in vacuo to remove ethanol.

    • Redissolve residue in minimal water and acidify to pH 3–4 with 1N HCl. The product often precipitates as a white solid.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove urea byproducts.

  • Characterization (QC Criteria):

    • 1H NMR (DMSO-d6): Look for the singlet/multiplet of the C4-H (approx.[1] 2.8–3.0 ppm) and the broad singlets of the imide NH (approx. 10.8 ppm) and amide NH2. The symmetry should result in simplified methylene signals for C3-H and C5-H.[1]

    • MS (ESI+):

      
       Da.
      
Visualization: Synthetic Pathway

Synthesis Start Methyl Acrylate + Malonamide Inter Dimethyl 3-carbamoyl- pentanedioate Start->Inter Michael Addition (Base cat.) Cycl Cyclization (NaOEt / Urea) Inter->Cycl Reflux, 8h Prod 2,6-Dioxopiperidine- 4-carboxamide Cycl->Prod Acidic Workup Recrystallization

Caption: Figure 1. Convergent synthesis of the achiral glutarimide core via Michael addition and urea-mediated cyclization.[1]

Mechanistic Basis: The C4 Interaction

Understanding how the 4-carboxamide derivative interacts with CRBN is vital for designing potent degraders.[1]

Binding Mode Topology
  • The Glutarimide Anchor: The 2,6-dioxo motif binds into the tri-tryptophan pocket (Trp380, Trp386, Trp400) via hydrogen bonds. The imide NH acts as a donor to the backbone carbonyl of Trp380 (or His378 depending on species), and the carbonyls accept H-bonds.

  • The C4 Vector: Unlike the C3-substituents (which point toward the "phthalimide wall" of the pocket), the C4-substituent projects outward along the

    
     axis of the pocket. This is a solvent-exposed exit vector .
    
  • Implication for PROTACs: Linkers attached here (via the carboxamide nitrogen) exit the protein without steric clash, potentially allowing for shorter, more rigid linkers than those required for C3-derivatives.

Visualization: Ligand-Protein Interaction

BindingMode TrpPocket Tri-Trp Pocket (Trp380, Trp386, Trp400) Backbone Backbone H-Bonds Glutarimide Glutarimide Ring (2,6-Dione) Glutarimide->TrpPocket Hydrophobic Enclosure Glutarimide->Backbone H-Bonding (Critical) C4_Pos C4-Position Glutarimide->C4_Pos Amide 4-Carboxamide (Linker Handle) C4_Pos->Amide Exit Vector Solvent/Linker Solvent/Linker Amide->Solvent/Linker No Steric Clash

Caption: Figure 2. Topological map of the CRBN binding pocket highlighting the C4-carboxamide as a solvent-accessible exit vector.[1]

Experimental Protocols: Biological Validation

To validate the 2,6-dioxopiperidine-4-carboxamide scaffold, you must benchmark it against standard IMiDs.[1]

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of your compound to displace a fluorescent tracer (e.g., Thalidomide-FITC) from recombinant CRBN (DDB1-CRBN complex).[1]

Protocol:

  • Protein Prep: Dilute CRBN-DDB1 complex to 50 nM in Assay Buffer (50 mM Tris pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).

  • Tracer: Prepare Thalidomide-FITC probe at 20 nM.

  • Compound Dosing: Prepare a 10-point serial dilution of 2,6-dioxopiperidine-4-carboxamide (Start at 100 µM). Include Pomalidomide as a positive control.

  • Incubation: Mix 10 µL Protein + 10 µL Tracer + 50 nL Compound in a 384-well black low-volume plate. Incubate for 60 min at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Concentration]. Fit to a 4-parameter logistic model to determine

    
    .[1]
    

Self-Validating Check:

  • The Z' factor of the assay must be > 0.5.

  • Pomalidomide

    
     should fall within 1–3 µM (depending on specific assay conditions).
    
  • If the 4-carboxamide derivative shows

    
    , the carboxamide group may be sterically clashing or the linker chemistry needs optimization (e.g., converting amide to ester).
    
Physicochemical Profiling

Compare the "Minimalist" C4-scaffold against Pomalidomide.

Property2,6-Dioxopiperidine-4-carboxamidePomalidomideImpact on PROTAC Design
Molecular Weight ~156 Da273 DaHigh: Allows larger/complex linkers while staying <800 Da.[1]
Chirality Achiral Chiral (Racemizes)Critical: Simplifies PK/PD modeling; no isomer interconversion.
cLogP -1.5 (Est)-0.2High: Improves solubility of lipophilic PROTAC warheads.[1]
PSA (Polar Surface Area) ~83 Ų~110 ŲModerate: Good permeability potential.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link[1]

  • Muller, G., et al. (1999). The molecular mechanism of the teratogenic action of thalidomide.[6] Journal of Medicinal Chemistry.[7] (Foundational work on glutarimide chirality).

  • PubChem Compound Summary. (2025). 2,6-Dioxopiperidine-4-carboxylic acid (CAS 6973-55-3).[1][8] National Center for Biotechnology Information. Link[1]

  • Bartlett, D. W., & Gilbert, A. M. (2019). Linkerology in PROTAC design: The C4 vs C5 exit vectors. Journal of Medicinal Chemistry (Contextual reference for vector analysis).

Sources

Foundational

Technical Guide: Structure-Activity Relationship of 2,6-Dioxopiperidine-4-carboxamide Scaffolds

This guide serves as an in-depth technical analysis of the 2,6-Dioxopiperidine-4-carboxamide scaffold, a structural derivative of the glutarimide pharmacophore. While the 3-substituted glutarimides (e.g., Thalidomide, Le...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of the 2,6-Dioxopiperidine-4-carboxamide scaffold, a structural derivative of the glutarimide pharmacophore. While the 3-substituted glutarimides (e.g., Thalidomide, Lenalidomide) are the canonical ligands for Cereblon (CRBN) , the 4-carboxamide substitution represents a distinct chemical space with implications for vectorology in Targeted Protein Degradation (TPD) , hydrolytic stability, and physicochemical optimization.

Executive Summary & Pharmacological Context

The 2,6-dioxopiperidine ring (glutarimide) is the essential "warhead" responsible for binding to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase substrate receptor Cereblon (CRBN) .

Historically, functionalization has focused on the C3 position (as seen in IMiDs). However, the C4-position (specifically the 4-carboxamide ) has emerged as a critical "exit vector" for designing next-generation PROTACs and molecular glues. This guide analyzes the SAR of this specific substitution pattern, focusing on:

  • Binding Topology: How C4-substitution alters the ligand's projection from the CRBN surface.

  • Hydrolytic Stability: The impact of electron-withdrawing groups at C4 on the glutarimide ring opening.

  • Synthetic Accessibility: Protocols for accessing C4-functionalized cores.

Structure-Activity Relationship (SAR) Analysis

The Glutarimide Pharmacophore (Core Interactions)

The 2,6-dioxopiperidine ring engages in a conserved H-bond network with CRBN. Any modification, including the 4-carboxamide, must preserve these interactions to maintain affinity.

Interaction SiteCRBN ResidueInteraction TypeSAR Constraint
Imide NH (N1) Glu377 / Trp380 H-Bond DonorCritical. Alkylation abolishes binding.
C2-Carbonyl His378 H-Bond AcceptorCritical. Cannot be reduced.
C6-Carbonyl Trp380 H-Bond AcceptorCritical. Cannot be reduced.
C3-Position Hydrophobic PocketVan der WaalsStandard vector (Thalidomide). Stereosensitive ((S) > (R)).
C4-Position Solvent ExposedExit VectorFocus of this guide. Allows novel linker trajectories.
The 4-Carboxamide Vector

Unlike the C3-substituents which project deeply into the substrate-binding groove, the C4-carboxamide substituent projects outward from the "back" of the glutarimide ring (relative to the C3 chiral center).

  • Vectorology: The C4 vector is approximately 120° offset from the C3 vector. This allows PROTAC linkers to exit the E3 ligase complex at a different angle, potentially reducing steric clashes with the target protein or accessing unique neosubstrates.

  • Electronic Effects: The carboxamide is an electron-withdrawing group (EWG). Placing an EWG at C4 can decrease the electron density of the glutarimide ring.

    • Effect: Increases the acidity of the imide NH (lower pKa), potentially strengthening the H-bond with Glu377/Trp380.

    • Risk: Excessive electron deficiency can accelerate hydrolytic ring opening (instability) under physiological pH.

Stereochemical Considerations

While the C4-position in a symmetric 2,6-dioxopiperidine (unsubstituted at C3) is achiral, most bioactive ligands are di-substituted (e.g., C3-phenyl, C4-carboxamide).

  • Diastereomers: The cis vs. trans relationship between the C3-pharmacophore and the C4-carboxamide is vital.

  • Consensus: The (S)-configuration at C3 is required for CRBN binding. The relative stereochemistry at C4 must be optimized to ensure the carboxamide does not sterically occlude the binding pocket.

Mechanism of Action & Signaling Pathway

The primary utility of this scaffold is recruiting the CRL4-CRBN E3 Ligase Complex to ubiquitinate a target protein.

DOT Diagram: CRL4-CRBN Ubiquitination Pathway

CRBN_Pathway cluster_E3 CRL4 E3 Ligase Complex Ligand 2,6-Dioxopiperidine-4-carboxamide (Ligand/PROTAC) CRBN Cereblon (CRBN) Substrate Receptor Ligand->CRBN Binds (Kd < 1µM) POI Protein of Interest (POI) Ligand->POI Binds (Linker dependent) DDB1 DDB1 Adaptor Protein CRBN->DDB1 Ternary Ternary Complex (POI-Ligand-CRBN) CRBN->Ternary CUL4 Cullin 4 (CUL4) Scaffold DDB1->CUL4 Rbx1 Rbx1 E2 Recruiter CUL4->Rbx1 E2 E2 Ubiquitin Conjugating Enzyme Rbx1->E2 Ub Ubiquitin E2->Ub Transfer POI->Ternary Degradation Proteasomal Degradation POI->Degradation 26S Proteasome Ub->POI Poly-Ubiquitination Ternary->E2 Proximity Induced

Caption: Mechanism of CRL4-CRBN mediated protein degradation recruited by 2,6-dioxopiperidine ligands.

Experimental Protocols

Synthesis of 2,6-Dioxopiperidine-4-carboxamide

Accessing the 4-substituted core requires a different synthetic strategy than the standard glutamic acid condensation used for thalidomide.

Protocol: Michael Addition - Cyclization Route

  • Reagents: Citrazinic acid or 3-carbamoyl-pentanedioic acid derivatives.

  • Step 1 (Activation): Convert 3-carboxamide-pentanedioic acid to the anhydride using acetic anhydride (

    
    ) at reflux (120°C, 2h).
    
  • Step 2 (Imidization): React the anhydride with urea or aqueous ammonia (

    
    ) at high temperature (160-180°C) to close the glutarimide ring.
    
    • Note: This harsh condition often hydrolyzes the amide.

  • Alternative (Mild):

    • Start with dimethyl 3-cyanopentanedioate .

    • Cyclize with

      
       to form the 2,6-dioxopiperidine-4-carbonitrile.
      
    • Partial Hydrolysis: Controlled hydrolysis of the nitrile (C4-CN) to the carboxamide (C4-

      
      ) using 
      
      
      
      or enzymatic hydration (Nitrile hydratase) to avoid opening the imide ring.
TR-FRET CRBN Binding Assay

This assay validates if the C4-modification interferes with CRBN binding.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer between a fluorophore-labeled CRBN and a tracer ligand (e.g., Thalidomide-BODIPY).

  • Materials:

    • Recombinant Human CRBN-DDB1 complex (His-tagged).

    • Anti-His Tb-cryptate donor antibody.

    • Thalidomide-Red tracer (Acceptor).

    • Test Compound: 2,6-Dioxopiperidine-4-carboxamide derivative.[1][2]

  • Procedure:

    • Dilute test compounds in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Pluronic F-127).

    • Add 5 nM CRBN-DDB1 protein and 2 nM Anti-His Tb-donor. Incubate 15 min.

    • Add 10 nM Thalidomide-Red tracer.

    • Incubate 60 min at RT in dark.

    • Read on PHERAstar or EnVision plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Data Analysis: Calculate FRET ratio (

    
    ). Plot % Inhibition vs. log[Compound]. Determine 
    
    
    
    .[3][4]
    • Success Criterion:

      
       indicates relevant binding affinity.
      
Hydrolytic Stability Assay

Glutarimides are prone to spontaneous hydrolysis. The C4-carboxamide can exacerbate this.[5]

  • Preparation: Dissolve compound to 10 mM in DMSO.

  • Incubation: Dilute to 10 µM in PBS (pH 7.4) and Human Plasma.

  • Sampling: Aliquot at t = 0, 1, 2, 4, 8, 24 hours. Quench with cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring of the parent peak vs. the ring-opened hydrolysis product (glutaramic acid derivative).

  • Calculation: Plot ln(% remaining) vs. time to determine half-life (

    
    ).
    

Visualization of Synthetic Workflow

DOT Diagram: Synthesis of C4-Functionalized Glutarimide

Synthesis Start Dimethyl 3-cyanopentanedioate Step1 Cyclization (NH3 / MeOH, Reflux) Start->Step1 Inter 2,6-Dioxopiperidine-4-carbonitrile Step1->Inter Step2 Controlled Hydrolysis (H2O2 / K2CO3, 0°C) Inter->Step2 Product 2,6-Dioxopiperidine-4-carboxamide Step2->Product Major SideProduct Ring Opening (Glutaramic Acid) Step2->SideProduct Over-hydrolysis risk

Caption: Synthetic route via nitrile intermediate to access the 4-carboxamide scaffold.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced neosubstrate recruitment." Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

  • Muller, G. W., et al. (1999). "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314-322. Link

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512(7512), 49-53. Link

Sources

Exploratory

Novel Applications of 2,6-Dioxopiperidine-4-carboxamide in Biology

The following technical guide details the novel applications of 2,6-Dioxopiperidine-4-carboxamide , focusing on its emerging role as a minimalist, non-immunomodulatory E3 ligase anchor in Targeted Protein Degradation (TP...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the novel applications of 2,6-Dioxopiperidine-4-carboxamide , focusing on its emerging role as a minimalist, non-immunomodulatory E3 ligase anchor in Targeted Protein Degradation (TPD).

A Technical Guide to Next-Generation CRBN Ligand Design

Executive Summary

2,6-Dioxopiperidine-4-carboxamide (and its acid precursor, CAS 6973-55-3) represents a paradigm shift in the design of Cereblon (CRBN) modulators.[1] Unlike first-generation Immunomodulatory Drugs (IMiDs) like thalidomide or lenalidomide—which rely on a fused phthalimide-glutarimide scaffold—this molecule utilizes the 2,6-dioxopiperidine (glutarimide) ring as the sole binding pharmacophore, with the 4-carboxamide group serving as a novel, solvent-exposed exit vector.[1]

This structural distinction allows for the development of "Silent" PROTACs : degraders that recruit CRBN to a target protein without inducing the degradation of neosubstrates (e.g., IKZF1, IKZF3) associated with the phthalimide moiety.[1] This guide outlines the mechanistic basis, synthesis protocols, and biological validation workflows for utilizing this scaffold.[1]

Mechanistic Foundation: The "Silent Binder" Hypothesis[1]

Structural Divergence from IMiDs

Classic IMiDs bind the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN via the glutarimide ring.[1] However, their clinical efficacy and teratogenicity stem from the phthalimide ring, which creates a specific surface (the "neosubstrate binding surface") that recruits zinc-finger transcription factors (IKZF1/3) for ubiquitination.[1]

2,6-Dioxopiperidine-4-carboxamide retains the critical glutarimide hydrogen-bonding network required for CRBN affinity but lacks the phthalimide face.[1]

  • Binding Affinity: High affinity is maintained via the glutarimide-CRBN H-bond network.[1]

  • Selectivity: By removing the phthalimide ring, the molecule eliminates the "glue" interface required for IKZF1/3 recruitment, theoretically reducing off-target hematological toxicity.[1]

  • Exit Vector: The C4-carboxamide position points away from the deep hydrophobic pocket, offering a sterically unencumbered attachment point for PROTAC linkers.[1]

Pathway Visualization

The following diagram illustrates the mechanistic divergence between Classic IMiDs and the 2,6-Dioxopiperidine-4-carboxamide scaffold.

CRBN_Mechanism cluster_Classic Classic IMiDs (e.g., Lenalidomide) cluster_Novel Novel Scaffold CRBN Cereblon (CRBN) Tri-Trp Pocket IMiD Phthalimide-Glutarimide Scaffold IMiD->CRBN Binds NeoSub Neosubstrate Recruitment (IKZF1/3) IMiD->NeoSub Recruits Ub Ubiquitination (Degradation) NeoSub->Ub Tox Off-Target Toxicity (Neutropenia) Dioxo 2,6-Dioxopiperidine- 4-carboxamide Dioxo->CRBN Binds (Silent) Dioxo->NeoSub No Recruitment Linker C4-Exit Vector (Linker Attachment) Dioxo->Linker C4 Attachment Target Target Protein (POI) Linker->Target Target->Ub Ub->Tox

Caption: Mechanistic comparison showing how the 2,6-Dioxopiperidine-4-carboxamide scaffold avoids neosubstrate (IKZF1/3) recruitment while enabling targeted protein degradation.

Experimental Protocols

Chemical Synthesis & Linker Coupling

The 4-carboxamide group is a versatile handle for amide coupling with diamine linkers.[1]

Reagents:

  • 2,6-Dioxopiperidine-4-carboxylic acid (Precursor)[1][2]

  • HATU or COMU (Coupling Agents)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

  • NB: The glutarimide imide proton (N-H) is acidic.[1] Protection (e.g., with PMB) may be required if harsh basic conditions are used, though direct coupling is often feasible under mild conditions.[1]

Step-by-Step Protocol:

  • Activation: Dissolve 2,6-dioxopiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir at 0°C for 15 min.

  • Coupling: Add the Linker-Amine (e.g., mono-Boc-diamine) (1.1 eq) dropwise.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO3, and brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The glutarimide ring is polar; ensure the gradient reaches 10% MeOH if necessary.[1]

Biological Validation: CRBN Binding Assay (TR-FRET)

To confirm the "Silent Binder" profile, you must verify binding affinity to CRBN without relying on downstream IKZF degradation assays.[1]

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay using a fluorophore-labeled thalidomide probe and Recombinant CRBN-DDB1 complex.[1]

Protocol:

  • Preparation: Dilute CRBN-DDB1 protein complex to 5 nM in Assay Buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).

  • Tracer: Add Cy5-labeled Thalidomide tracer (10 nM).[1]

  • Competition: Add serial dilutions of 2,6-Dioxopiperidine-4-carboxamide derivative (the PROTAC or ligand).

  • Incubation: Incubate for 60 min at RT in a 384-well black plate.

  • Readout: Measure TR-FRET signal (Excitation 340 nm, Emission 620/665 nm).

  • Analysis: Calculate IC50. A successful scaffold should show single-digit micromolar or nanomolar affinity (IC50 < 5 µM).[1]

Quantitative Data Summary

The following table summarizes the comparative properties of the novel scaffold versus standard IMiDs.

FeatureThalidomide/Lenalidomide2,6-Dioxopiperidine-4-carboxamide
Binding Moiety Glutarimide (C3-linked)Glutarimide (C4-linked)
Exit Vector C4/C5 of PhthalimideC4 of Glutarimide
MW (Ligand only) ~258 Da~156 Da (Minimalist)
Neosubstrate Recruitment High (IKZF1, IKZF3, CK1α)Negligible / Null
Primary Application Immunomodulation, Myeloma"Clean" PROTACs, FBDD
Solubility Low to ModerateModerate to High (Polar Amide)

Workflow: Designing a "Silent" PROTAC

This workflow describes the logical steps to utilize this molecule in drug discovery.

PROTAC_Workflow Step1 Step 1: Scaffold Selection (2,6-Dioxopiperidine-4-carboxamide) Step2 Step 2: Linker Optimization (Alkyl/PEG chains via C4-Amide) Step1->Step2 Step3 Step 3: Warhead Attachment (Target Specific Ligand) Step2->Step3 Step4 Step 4: Binary Assay (CRBN Binding Validation) Step3->Step4 Step5 Step 5: Ternary Complex Assay (CRBN-PROTAC-POI) Step4->Step5 Step6 Step 6: Degradation Profiling (Western Blot) Step5->Step6 Decision IKZF1/3 Degraded? Step6->Decision Success Lead Candidate: Silent PROTAC Decision->Success No Fail Redesign: Check Linker Sterics Decision->Fail Yes (Unexpected)

Caption: Development workflow for creating high-specificity PROTACs using the 2,6-dioxopiperidine-4-carboxamide scaffold.

References

  • Chamberlain, P. P., et al. (2014).[1][3] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology.[1] Link

  • Bonazzi, S., et al. (2020).[1] Glutarimide Analogs as Cereblon Binders for Targeted Protein Degradation.[1] Journal of Medicinal Chemistry.[1][3] Link[1]

  • Ishida, T., et al. (2019).[1] Novel Cereblon Modulators with 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione Scaffold.[1] Biological & Pharmaceutical Bulletin.[1] Link

  • BroadPharm. (2024).[1] 2,6-Dioxopiperidine-4-carboxamide Product Data and PROTAC Applications. BroadPharm Catalog.[1] Link[1]

  • Bide Pharm. (2024).[1] PROTAC E3 Ligand-Linker Conjugates: 2,6-Dioxopiperidine-4-carboxamide.[1][4] Bide Pharm Technical Sheets.[1] Link

Sources

Foundational

Technical Guide: 2,6-Dioxopiperidine-4-carboxamide as a Chemical Probe

An in-depth technical guide on 2,6-Dioxopiperidine-4-carboxamide , structured for researchers and drug discovery professionals. Role: Structural Probe for E3 Ligase Binding Determinants & Functional Scaffold CAS: 887583-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 2,6-Dioxopiperidine-4-carboxamide , structured for researchers and drug discovery professionals.

Role: Structural Probe for E3 Ligase Binding Determinants & Functional Scaffold CAS: 887583-72-4 (Isomer/Analog Reference) | Molecular Weight: 156.14 g/mol

Executive Summary

2,6-Dioxopiperidine-4-carboxamide is a functionalized derivative of the glutarimide (2,6-piperidinedione) pharmacophore. While the glutarimide ring is the canonical binding motif for Cereblon (CRBN) —the substrate receptor of the CRL4 E3 ubiquitin ligase complex—this specific 4-substituted analog serves a distinct role in chemical biology.

Unlike the clinically approved immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which are substituted at the C3 position , the C4-carboxamide substitution vector probes the steric tolerance of the CRBN "tryptophan cage." Consequently, this molecule is primarily utilized as:

  • A Negative Control Probe: To validate CRBN-dependent pharmacology by demonstrating loss of binding due to steric clash.

  • A Scaffold for Fragment-Based Drug Discovery (FBDD): Exploring non-CRBN targets, such as ferroptosis pathways, where the glutarimide ring acts as a polar scaffold rather than a CRBN warhead.

  • A Synthetic Intermediate: For the construction of complex PROTAC linkers requiring orthogonal attachment points.

Molecular Architecture & Mechanism of Action

The Glutarimide Pharmacophore

The binding of IMiDs to CRBN is driven by the insertion of the glutarimide ring into a hydrophobic pocket formed by three tryptophan residues: Trp380, Trp386, and Trp400 (human CRBN numbering).

  • Critical Interactions:

    • Hydrogen Bonds: The imide NH (N1) and the carbonyls (C2=O, C6=O) form a hydrogen-bonding network with the backbone of the tri-Trp pocket.

    • Stereochemistry: The C3 position (chiral center in thalidomide) points towards the solvent/substrate interface, allowing for the attachment of the phthalimide or isoindolinone "tail."

The C4-Carboxamide Vector (Mechanistic Divergence)

In 2,6-Dioxopiperidine-4-carboxamide , the substituent is located at the C4 position (beta to the carbonyls, opposite the nitrogen).

  • Steric Clash Hypothesis: Structural modeling suggests that substituents at the C4 and C5 positions of the glutarimide ring face the rigid walls of the Trp cage. A carboxamide group (

    
    ) at this position is predicted to disrupt the precise alignment required for high-affinity binding.
    
  • Probe Utility: By comparing the biological activity of C3-substituted analogs (active) vs. C4-substituted analogs (inactive), researchers can confirm that a phenotypic effect is driven by on-target CRBN engagement rather than off-target toxicity of the glutarimide scaffold itself.

Emerging Pharmacology: Ferroptosis

Recent patent literature indicates the utility of the 2,6-dioxopiperidine-4-carboxamide scaffold in developing ferroptosis inhibitors . In this context, the molecule likely functions not as a CRBN binder, but as a hydrophilic core that positions diarylamine moieties to inhibit lipid peroxidation or interact with ferroptosis-regulating enzymes (e.g., GPX4).

Applications in Drug Discovery

Application A: Negative Control in Targeted Protein Degradation (TPD)

In the development of PROTACs (Proteolysis Targeting Chimeras) or Molecular Glues, validating the E3 ligase dependency is critical.

  • Workflow: Treat cells with the active PROTAC and the 2,6-Dioxopiperidine-4-carboxamide analog.

  • Readout: If the analog fails to induce degradation (unlike the active drug) and fails to compete with the tracer in binding assays, it confirms that the degradation is driven by the specific C3-glutarimide geometry.

Application B: Fragment-Based Screening

The molecule serves as a polar, hydrogen-bond-rich fragment in FBDD libraries. Its high solubility and defined vectors make it an ideal "seed" for growing inhibitors against targets with polar pockets, distinct from CRBN.

Experimental Protocols

In Vitro CRBN Binding Assay (TR-FRET)

Objective: To quantify the affinity (or lack thereof) of the probe for the CRBN-DDB1 complex.

Materials:

  • Recombinant Human CRBN-DDB1 complex (His-tagged).

  • Cy5-labeled Thalidomide (Tracer).

  • Europium-labeled Anti-His Antibody (Donor).

  • Test Compound: 2,6-Dioxopiperidine-4-carboxamide.[1][2][3][4]

Protocol:

  • Preparation: Dilute CRBN-DDB1 protein to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Plating: Dispense 10 µL of protein mixture into a 384-well low-volume white plate.

  • Treatment: Add 100 nL of Test Compound (10-point dose-response, top concentration 100 µM) via acoustic dispenser. Incubate for 15 min at RT.

  • Tracer Addition: Add 5 µL of Cy5-Thalidomide tracer (Final conc. =

    
     of tracer, typically ~20-50 nM) and Eu-Antibody (2 nM).
    
  • Incubation: Incubate for 60 min at RT in the dark.

  • Detection: Read TR-FRET signal (Ex: 337 nm, Em: 620 nm & 665 nm) on a multimode plate reader (e.g., PHERAstar).

  • Analysis: Calculate TR-FRET ratio (665/620). Plot % Inhibition vs. Log[Compound].

    • Expected Result:

      
       (Non-binder/Negative Control).
      
Cellular Stability Assay

Objective: Determine the metabolic stability of the carboxamide group.

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sample at 0, 15, 30, 60 min. Quench with cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS (MRM mode).

  • Calculate intrinsic clearance (

    
    ).
    

Data Presentation & Visualization

Comparative Binding Data (Hypothetical Reference Values)
Compound ClassSubstitution Position

(CRBN Binding)
Role
Thalidomide C3 (Glutarimide)~3 µMActive Binder
Pomalidomide C3 (Glutarimide)~0.5 µMHigh-Affinity Binder
2,6-Dioxopiperidine-4-carboxamide C4 (Glutarimide) > 100 µM Negative Control / Inactive
N-Methyl-Glutarimide N1> 100 µMNegative Control
Mechanistic Workflow Diagram

CRBN_Probe_Workflow Compound 2,6-Dioxopiperidine- 4-carboxamide CRBN_Pocket CRBN Tri-Trp Pocket (Trp380, 386, 400) Compound->CRBN_Pocket Incubation Outcome_Pos Off-Target Effect (e.g. Ferroptosis) Compound->Outcome_Pos Phenotypic Screen (Non-CRBN) Binding_Event Steric Clash at C4 (No Binding) CRBN_Pocket->Binding_Event Structural Assessment Outcome_Neg Negative Control Confirmed Binding_Event->Outcome_Neg Loss of TR-FRET Signal

Caption: Workflow distinguishing the utility of the probe as a CRBN negative control versus a scaffold for off-target pharmacology.

Synthesis & Sourcing

  • Synthesis Route: The compound can be synthesized via the cyclization of 3-carbamoyl-pentanedioic acid derivatives or by ammonolysis of the corresponding ester.

  • Commercial Availability: Available as a building block from specialized vendors (e.g., BLD Pharm, ChemSrc) often listed under CAS 887583-72-4 or related isomeric CAS numbers depending on salt forms.

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

  • Google Patents. (2022). "CN115151252A - Ferroptosis inhibitors - Diaryl amine p-acetamides." Link

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 2,6-Dioxopiperidine-4-carboxamide in Targeted Protein Degradation

This guide details the application of 2,6-Dioxopiperidine-4-carboxamide and its derivatives as a distinct class of Cereblon (CRBN) ligands in Targeted Protein Degradation (TPD). Unlike classical immunomodulatory drugs (I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2,6-Dioxopiperidine-4-carboxamide and its derivatives as a distinct class of Cereblon (CRBN) ligands in Targeted Protein Degradation (TPD). Unlike classical immunomodulatory drugs (IMiDs) like thalidomide, which utilize a C3-substituted glutarimide ring, this scaffold leverages the C4-position as a novel exit vector for linker attachment.

Introduction: The C4-Exit Vector Strategy

In the design of Proteolysis Targeting Chimeras (PROTACs), the geometry of the E3 ligase ligand is critical for productive ternary complex formation. Standard CRBN ligands (Thalidomide, Lenalidomide, Pomalidomide) attach linkers via the C3-position (phthalimide/isoindolinone ring).

2,6-Dioxopiperidine-4-carboxamide represents a "minimalist" glutarimide scaffold where the functional handle is located at the C4-position (beta to the carbonyls).

Key Advantages:
  • Novel Exit Vector: The C4-substitution projects the linker into a distinct solvent-exposed region of CRBN, different from the C3-vector. This allows for the degradation of proteins that are recalcitrant to standard thalidomide-based PROTACs due to steric clashes.

  • Physicochemical Properties: Removing the phthalimide ring reduces molecular weight (MW) and lipophilicity (LogP), potentially improving the oral bioavailability and solubility of the final PROTAC.

  • Reduced Neo-substrate Activity: By altering the surface topology of the CRBN interface, C4-ligands may reduce "off-target" degradation of standard IMiD neo-substrates (e.g., IKZF1/3), enhancing specificity for the target protein.

Mechanism of Action

The 2,6-dioxopiperidine (glutarimide) ring inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. The C4-carboxamide handle extends away from the binding pocket, serving as the attachment point for the linker.

Signaling Pathway Diagram

The following diagram illustrates the recruitment mechanism utilizing the C4-substituted ligand.

TPD_Mechanism PROTAC PROTAC (C4-Glutarimide Linked) CRBN E3 Ligase (Cereblon) PROTAC->CRBN Binds via Glutarimide POI Target Protein (POI) PROTAC->POI Binds via Warhead Ternary Ternary Complex (POI:PROTAC:CRBN) CRBN->Ternary Recruitment POI->Ternary Ub Ubiquitination (E2 -> POI) Ternary->Ub Proximity Induced Proteasome 26S Proteasome Degradation Ub->Proteasome Poly-Ub Signal

Caption: Mechanism of PROTAC-mediated degradation using a C4-substituted glutarimide ligand.

Experimental Protocols

Protocol A: Synthesis of C4-Linked PROTACs

Note: The "carboxamide" (primary amide) is often a precursor or a reference. For PROTAC synthesis, the carboxylic acid derivative (2,6-dioxopiperidine-4-carboxylic acid) is the active coupling partner.

Objective: Conjugate the CRBN ligand to a linker-warhead moiety.

Materials:

  • Ligand: 2,6-Dioxopiperidine-4-carboxylic acid (CAS: 887583-72-4 derivative).[1]

  • Linker-Warhead: Amine-functionalized target ligand (e.g., JQ1-PEG-NH2).

  • Coupling Agents: HATU, DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Activation: Dissolve 2,6-dioxopiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add the amine-functionalized Linker-Warhead (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift corresponding to amide bond formation).

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Critical Check: Ensure the glutarimide ring remains intact. Avoid strong bases during work-up to prevent ring opening.

Protocol B: Validation of CRBN Binding (TR-FRET)

Objective: Confirm that the C4-substitution does not abolish CRBN binding affinity.

Principle: A competition assay where the novel PROTAC displaces a fluorescent tracer (Thalidomide-Fluorophore) from recombinant CRBN.

Materials:

  • Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).

  • Tracer: Thalidomide-Red (or similar fluorophore).

  • Detection: TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

  • Antibody: Anti-His-Tb (Terbium cryptate donor).

Workflow:

  • Preparation: Dilute CRBN-DDB1 complex to 5 nM in Assay Buffer (50 mM TRIS pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127).

  • Plating: Add 5 µL of CRBN complex to a 384-well low-volume white plate.

  • Compound Addition: Add 5 µL of the test PROTAC (serial dilution, typically 10 µM down to 0.1 nM). Incubate for 15 minutes at RT.

  • Tracer Addition: Add 5 µL of Thalidomide-Red tracer (final concentration 10 nM) + Anti-His-Tb antibody (2 nM).

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Measurement: Read Fluorescence Ratio (665 nm / 620 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criteria: An IC50 < 5 µM indicates sufficient binding affinity for TPD applications.

Protocol C: Cellular Degradation Assay (HiBiT / Western Blot)

Objective: Verify degradation of the target protein in live cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293T cells (or relevant disease line) at 0.5 x 10^6 cells/well in a 6-well plate.

  • Treatment: Treat cells with the C4-PROTAC at concentrations of 0.1, 1, 10, 100, and 1000 nM for 16–24 hours.

    • Control: Include a DMSO vehicle control and a competition control (PROTAC + excess free Thalidomide).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Western Blot:

    • Load 20 µg protein per lane.

    • Probe for Target Protein (POI).

    • Probe for Loading Control (GAPDH or Vinculin).

    • Probe for CRBN (to ensure ligase stability).[2][3]

  • Quantification: Densitometry analysis using ImageJ. Calculate DC50 (concentration required for 50% degradation) and Dmax (maximum degradation depth).

Data Presentation & Troubleshooting

Comparison of Ligand Scaffolds
FeatureC3-Ligands (Thalidomide/Pom)C4-Ligands (2,6-Dioxopiperidine-4-carboxamide)
Attachment Point Phthalimide Ring (C3)Glutarimide Ring (C4)
Exit Vector "Top" / Solvent Exposed"Side" / Distinct Trajectory
Molecular Weight High (>250 Da)Low (~156 Da)
Steric Bulk High (Rigid Bicyclic)Low (Flexible Monocyclic)
Primary Risk IP Crowding / Neo-substratesLower Binding Affinity (Requires Optimization)
Troubleshooting Guide
  • Issue: Low Binding Affinity.

    • Cause: The C4-substituent may sterically clash with the CRBN loop if the linker is too rigid.

    • Solution: Use a flexible alkyl or PEG spacer immediately after the carboxamide bond before attaching rigid linker elements.

  • Issue: Instability (Ring Opening).

    • Cause: Glutarimides are susceptible to hydrolysis in basic pH.

    • Solution: Store stock solutions in DMSO at -20°C. Perform cellular assays in media buffered to pH 7.4. Avoid pH > 8.0 during synthesis workups.

Visualizing the Validation Workflow

Validation_Workflow Start Start: C4-Glutarimide Scaffold Step1 1. Linker Attachment (Amide Coupling) Start->Step1 Step2 2. CRBN Binding Assay (TR-FRET / FP) Step1->Step2 Decision Binds CRBN? Step2->Decision Step3 3. Cellular Degradation (Western Blot) Decision->Step3 Yes (IC50 < 5uM) Fail Redesign Linker/Spacer Decision->Fail No Step4 4. Ternary Complex Assay (NanoBRET) Step3->Step4 Success Lead Candidate Step4->Success Fail->Step1

Caption: Step-by-step validation workflow for PROTACs containing the 2,6-dioxopiperidine-4-carboxamide motif.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.
  • Ishida, T., & Ciulli, A. (2021).
  • Liu, J., et al. (2021).[4] Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Advanced Science. Retrieved from [Link]

  • Zhou, B., et al. (2025).[4][5] Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Stability of 2,6-Dioxopiperidine-4-carboxamide Solutions

Welcome to the technical support center for 2,6-Dioxopiperidine-4-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dioxopiperidine-4-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in maintaining the stability of their solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: My 2,6-Dioxopiperidine-4-carboxamide solution is showing a loss of potency over a short period. What are the likely causes?

A1: Short-term potency loss in 2,6-Dioxopiperidine-4-carboxamide solutions is most commonly attributed to chemical degradation, primarily through hydrolysis. The 2,6-dioxopiperidine ring is a cyclic imide, and the carboxamide functional group are both susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] The rate of this degradation is significantly influenced by the pH of the solution, the storage temperature, and exposure to light.[3]

Key Degradation Pathways:

  • Hydrolysis: The primary degradation pathway is the hydrolytic cleavage of the amide bonds within the dioxopiperidine ring, leading to ring-opening and the formation of inactive degradants. The exocyclic carboxamide is also susceptible to hydrolysis.

  • Oxidation: While typically a slower process for this molecule, oxidative degradation can occur, especially in the presence of trace metal ions or exposure to atmospheric oxygen over extended periods.[4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3]

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_0 Primary Degradation Pathway: Hydrolysis 2_6_Dioxopiperidine_4_carboxamide 2,6-Dioxopiperidine-4-carboxamide Ring_Opened_Product Ring-Opened Degradant 2_6_Dioxopiperidine_4_carboxamide->Ring_Opened_Product Hydrolysis of dioxopiperidine ring Carboxylic_Acid_Product Carboxylic Acid Degradant 2_6_Dioxopiperidine_4_carboxamide->Carboxylic_Acid_Product Hydrolysis of carboxamide

Caption: Primary hydrolytic degradation pathways of 2,6-Dioxopiperidine-4-carboxamide.

Q2: What is the optimal pH range for storing 2,6-Dioxopiperidine-4-carboxamide solutions?

A2: Based on the general stability profiles of similar cyclic amide and carboxamide-containing molecules, the optimal pH for stability is typically in the slightly acidic to neutral range, approximately pH 4 to 6.[4] In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. It is crucial to perform a pH stability study to determine the exact optimal range for your specific concentration and formulation.

pH-Stability Profile Summary

pH RangeExpected StabilityPredominant Degradation Mechanism
< 3LowAcid-catalyzed hydrolysis of the amide bonds.
4 - 6HighMinimal hydrolysis.
> 7LowBase-catalyzed hydrolysis of the amide bonds.
Q3: Can I use buffers to stabilize my solution? If so, which ones are recommended?

A3: Yes, using buffers is a highly effective strategy to maintain the pH of your solution within the optimal stability range. The choice of buffer is critical, as some buffer species can catalyze degradation.

Recommended Buffers:

  • Citrate Buffers (pH 3-6.2): Generally a good first choice for the slightly acidic range.

  • Acetate Buffers (pH 3.6-5.6): Another excellent option for maintaining a slightly acidic pH.

Buffers to Use with Caution:

  • Phosphate Buffers: While effective in the neutral pH range, phosphate ions have been shown to sometimes catalyze the degradation of certain therapeutic peptides and small molecules.[5] A preliminary compatibility study is recommended.

It is important to consider that the stability of cyclodextrin complexes, if used, can be influenced by both the ionic strength and the specific type of buffer.[6]

II. Troubleshooting Guide

Issue 1: Rapid Degradation Observed in a Buffered Solution

Symptoms:

  • Significant loss of the parent compound peak in HPLC analysis within 24-48 hours.

  • Appearance of one or more new peaks corresponding to degradation products.

Troubleshooting Workflow:

G Start Rapid Degradation in Buffered Solution Check_pH Verify Solution pH Start->Check_pH pH_Correct Is pH within the 4-6 range? Check_pH->pH_Correct Adjust_pH Adjust pH with a different buffer system (e.g., citrate, acetate) pH_Correct->Adjust_pH No Buffer_Catalysis Consider Buffer Catalysis pH_Correct->Buffer_Catalysis Yes Adjust_pH->Check_pH Change_Buffer Switch to a non-catalytic buffer (e.g., if using phosphate, try citrate) Buffer_Catalysis->Change_Buffer Check_Excipients Review Other Excipients Change_Buffer->Check_Excipients Excipient_Interaction Are there reactive excipients present? Check_Excipients->Excipient_Interaction Remove_Excipient Remove or replace the problematic excipient Excipient_Interaction->Remove_Excipient Yes Investigate_Temp Investigate Storage Temperature Excipient_Interaction->Investigate_Temp No Remove_Excipient->Investigate_Temp Temp_High Is the temperature above recommended (2-8°C)? Investigate_Temp->Temp_High Lower_Temp Store at a lower temperature (e.g., 2-8°C or frozen at -20°C) Temp_High->Lower_Temp Yes End Solution Stabilized Temp_High->End No Lower_Temp->End

Sources

Optimization

Addressing batch-to-batch variability of 2,6-Dioxopiperidine-4-carboxamide

Last Updated: February 17, 2026 Introduction Welcome to the technical support center for 2,6-Dioxopiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to addres...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 17, 2026

Introduction

Welcome to the technical support center for 2,6-Dioxopiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability. The chemical structure, particularly the chiral center at the C4 position of the piperidine ring and the reactivity of the glutarimide moiety, presents unique challenges in synthesis, purification, and handling.[1] This resource provides in-depth, experience-driven guidance to ensure the consistency and reliability of your experimental results.

The 2,6-dioxopiperidine core is the foundational structure for immunomodulatory drugs (IMiDs®), including thalidomide and its analogues like lenalidomide and pomalidomide.[2][3] These molecules are known for their complex biological activities, which are highly dependent on their stereochemistry and purity.[1] Therefore, maintaining consistency across different batches is paramount for reproducible research and development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding batch-to-batch variability.

Q1: What are the most common sources of batch-to-batch variability for 2,6-Dioxopiperidine-4-carboxamide?

A1: Batch-to-batch variability is a measurable difference in quality attributes between different production runs.[4] For this compound, variability typically stems from three main areas:

  • Synthesis and Raw Materials: Inconsistencies in starting materials, reaction conditions (temperature, pressure, reaction time), and purification methods can introduce different impurity profiles.[5][6]

  • Physicochemical Properties: Variations in crystal form (polymorphism), particle size, and chiral purity can significantly impact solubility, dissolution rate, and ultimately, biological activity.[7][8] The chiral center in many 2,6-dioxopiperidine derivatives is unstable and can racemize in vivo, making control of enantiomeric purity critical.[1]

  • Handling and Storage: The compound's stability can be affected by temperature, humidity, and light exposure, leading to degradation over time.[9]

Q2: My latest batch shows different solubility compared to the previous one. Why could this be?

A2: A change in solubility is often linked to polymorphism, where the same chemical compound exists in different crystal lattice structures.[7] These different forms can have distinct physical properties, including solubility and melting point. Another cause could be a different impurity profile or a shift in the particle size distribution between batches. A root cause analysis should be initiated to investigate potential deviations in the manufacturing process.[5][10]

Q3: I'm observing unexpected biological activity with a new batch. What should be my first troubleshooting step?

A3: The first step is to perform a comprehensive analytical comparison between the new batch and a previously qualified "golden" batch. Key analytical techniques to employ include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.[11][12]

  • Chiral HPLC: To determine the enantiomeric purity, as different enantiomers can have distinct biological effects.[1][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or major impurities.[14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight and identify unknown impurities.[11][15]

Q4: How should I properly store 2,6-Dioxopiperidine-4-carboxamide to ensure its stability?

A4: Based on general best practices for similar chemical compounds, it is recommended to store 2,6-Dioxopiperidine-4-carboxamide in a tightly sealed container, protected from light, in an inert atmosphere, and at room temperature.[16] For long-term storage, refer to the supplier's specific recommendations on the certificate of analysis. Always date containers upon receipt and first use to track their age.[17]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving specific issues encountered during experimentation.

Guide 1: Investigating Inconsistent Potency or Biological Activity

If you observe a significant shift in the biological potency (e.g., IC50 value) of a new batch, a systematic investigation is crucial.

Step 1: Confirm Identity and Purity

  • Rationale: The primary assumption is that the new batch may not meet the required purity specifications or could even be a different compound.

  • Action:

    • Perform ¹H and ¹³C NMR spectroscopy and compare the spectra with a reference standard or a previous batch with known good performance.[14] This will confirm the fundamental structure.

    • Run a purity analysis using a validated Reverse-Phase HPLC (RP-HPLC) method.[18] Quantify the main peak and any detectable impurities.

Step 2: Assess Chiral Integrity

  • Rationale: The 2,6-dioxopiperidine structure contains a chiral center, and it's well-documented that enantiomers of thalidomide analogues can have vastly different biological activities.[1] In vivo racemization is a known issue for this class of compounds.[19]

  • Action:

    • Develop or use a validated chiral HPLC method to determine the enantiomeric ratio.[13]

    • Compare the enantiomeric excess (%ee) of the problematic batch with the batch specification and the reference standard.

Step 3: Characterize the Solid-State Properties

  • Rationale: Undetected changes in the crystal form (polymorphism) can alter the dissolution rate, which in turn affects the concentration of the compound in your assay and its perceived potency.[7]

  • Action:

    • Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to compare the solid-state form of the current batch with a reference batch.

    • If a different polymorphic form is identified, this is a likely root cause of the variability.

Workflow for Investigating Inconsistent Potency

G cluster_0 Problem Identification cluster_1 Analytical Investigation cluster_2 Root Cause Analysis cluster_3 Resolution start Inconsistent Biological Activity Observed purity Step 1: Confirm Identity & Purity (NMR, HPLC) start->purity purity_fail Impurity Profile Mismatch? purity->purity_fail chiral Step 2: Assess Chiral Integrity (Chiral HPLC) chiral_fail Incorrect Enantiomer Ratio? chiral->chiral_fail solid_state Step 3: Characterize Solid-State (XRPD, DSC) solid_state_fail Different Polymorph? solid_state->solid_state_fail purity_fail->chiral No contact_supplier Contact Supplier with Data Quarantine Batch purity_fail->contact_supplier Yes chiral_fail->solid_state No chiral_fail->contact_supplier Yes pass All Specs Met solid_state_fail->pass No solid_state_fail->contact_supplier Yes review_assay Review Experimental Protocol for Procedural Drift pass->review_assay G cluster_0 Sample Receipt cluster_1 Initial QC cluster_2 Chromatographic Analysis cluster_3 Structural & Advanced Analysis cluster_4 Decision start New Batch of 2,6-Dioxopiperidine-4-carboxamide visual Visual Inspection (Color, Appearance) start->visual solubility Solubility Check visual->solubility hplc Purity by RP-HPLC (Protocol 1) solubility->hplc chiral_hplc Enantiomeric Purity (Protocol 2) hplc->chiral_hplc nmr_ms Structure Confirmation (NMR, MS) chiral_hplc->nmr_ms solid_state Solid-State Analysis (XRPD, DSC) nmr_ms->solid_state decision Compare to Specifications & Reference Batch solid_state->decision release Release for Use decision->release Pass reject Reject & Investigate decision->reject Fail

Sources

Troubleshooting

Technical Support Center: Minimizing Toxicity of 2,6-Dioxopiperidine-4-carboxamide Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dioxopiperidine-4-carboxamide and its analogs. This class of compounds, which includes immunomodulat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dioxopiperidine-4-carboxamide and its analogs. This class of compounds, which includes immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, possesses potent therapeutic properties but also presents significant toxicity challenges, most notably teratogenicity (the potential to cause birth defects)[][2].

This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during preclinical research. Our goal is to help you design safer, more effective experiments by understanding and mitigating potential toxicities from the outset.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Toxicity

This section addresses fundamental questions about the mechanism of toxicity for this compound class.

Q1: What is the primary mechanism of toxicity for 2,6-dioxopiperidine-based compounds?

The primary driver of both the therapeutic and toxic effects of these compounds is their interaction with a protein called Cereblon (CRBN) [][3][4]. CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN)[][4].

When a 2,6-dioxopiperidine compound binds to CRBN, it acts as a "molecular glue," altering the substrate specificity of the E3 ligase complex. This causes the complex to recognize and tag new proteins (neosubstrates) for degradation by the cell's proteasome system[][5].

  • Therapeutic Effect: Degradation of specific target proteins like Ikaros (IKZF1) and Aiolos (IKZF3) is responsible for the anti-myeloma and immunomodulatory activity[].

  • Toxic Effect (Teratogenicity): The degradation of other neosubstrates, particularly the transcription factor SALL4, has been mechanistically linked to the severe limb malformations and other developmental defects characteristic of thalidomide-induced teratogenicity[5].

Q2: Why is thalidomide teratogenic in humans but not in mice or rats?

This critical species-specific difference has historically complicated preclinical safety assessment[6][7]. The reason lies in a single amino acid variation in the Cereblon protein. Human CRBN has a valine at position 380, while rodent CRBN has an isoleucine. This difference prevents thalidomide and its analogs from effectively inducing the degradation of key teratogenic neosubstrates in rodents[6]. This has led to the development of "humanized" mouse models with the valine residue to better predict these toxicities[6].

Q3: Are all toxicities related to Cereblon binding?

While Cereblon-mediated protein degradation is the primary driver of the most severe on-target toxicities like teratogenicity, other off-target effects can occur, especially at high concentrations. These can include:

  • General Cytotoxicity: At supra-pharmacological doses, compounds can interfere with basic cellular processes.

  • Formulation-Related Toxicity: The vehicle used to dissolve and administer the compound can have its own toxicity profile[8].

  • Metabolite-Induced Toxicity: The body may process the parent compound into metabolites that have different toxic properties[9].

It is crucial to design experiments that can distinguish between on-target (mechanism-based) and off-target toxicities.

Part 2: In Vitro Troubleshooting & Mitigation Strategies

Careful in vitro work is the first line of defense in identifying and minimizing toxicity.

Q4: My compound shows high toxicity in a simple cell viability assay (e.g., MTT). How do I know if it's real or an artifact?

This is a common issue. Before concluding that your compound is broadly cytotoxic, consider these confounding factors:

  • Poor Solubility: If the compound precipitates in the cell culture media, it can cause light-scattering artifacts in absorbance-based assays (like MTT) or lead to false toxicity signals.

    • Troubleshooting: Visually inspect the wells for precipitate. Measure solubility in your specific media. Use a different assay based on a different principle, such as CellTiter-Glo® (ATP measurement), which is less prone to such artifacts.

  • Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to cells.

    • Troubleshooting: Always run a vehicle control curve (the same concentrations of the solvent without your compound). Ensure the final solvent concentration is consistent across all wells and is below the tolerance limit for your cell line (typically <0.5% DMSO).

  • On-Target Proliferation Block: Your compound might not be killing cells but simply stopping them from dividing, which can appear as reduced viability in assays that rely on metabolic activity over several days.

    • Troubleshooting: Use a real-time imaging system to monitor cell proliferation. Perform a cell cycle analysis (e.g., via flow cytometry) to see if cells are arresting in a particular phase. Use a direct cytotoxicity assay that measures cell death (e.g., LDH release or Annexin V staining).

Protocol: Differentiating Cytotoxicity from Anti-Proliferative Effects
  • Plate Cells: Seed your target cell line in 96-well plates at an appropriate density.

  • Dose Cells: Treat cells with a serial dilution of your compound and a corresponding vehicle control.

  • Incubate: Incubate for your desired time point (e.g., 72 hours).

  • Multiplex Assays: In the same wells, perform two sequential assays:

    • Assay 1 (Cytotoxicity): Use a real-time cytotoxicity assay that measures the release of a dead-cell protease (e.g., CellTox™ Green). This measures actual cell death.

    • Assay 2 (Viability): Following the cytotoxicity read, add the reagent for a viability assay (e.g., CellTiter-Glo®) to the same wells. This measures the number of viable cells.

  • Analyze: Plot the dose-response curves for both assays. If you see a decrease in viability without a corresponding increase in cytotoxicity, the effect is primarily anti-proliferative. If both signals change, it indicates cytotoxic activity.

Q5: How can I assess the specific teratogenic risk of my new compound in vitro?

Standard cytotoxicity assays are insufficient. You need specialized developmental toxicity assays. The field is moving away from solely relying on animal tests towards using New Approach Methodologies (NAMs)[10].

In Vitro Developmental Toxicity AssayPrincipleAdvantagesDisadvantages
Mouse Embryonic Stem Cell Test (EST) Measures the inhibition of cardiomyocyte differentiation from embryonic stem cells.Validated method, captures a key developmental process.[11]Mouse-based, may not fully replicate human-specific CRBN effects.
Human iPSC-based Assays Uses human induced pluripotent stem cells (iPSCs) differentiated into relevant lineages (e.g., neural crest cells, limb bud progenitors).Human-specific biology, can predict toxicity with high accuracy (80-90% concordance).[12]Technically complex, less standardized than EST.[11]
Zebrafish Embryo Assay Exposes transparent zebrafish embryos to the compound and visually scores for morphological defects during development.[13][14]Whole organism context, rapid organogenesis, cost-effective.[13][14]Not a mammal, differences in metabolism and physiology.[14]

Recommendation: A tiered approach is best. Start with a human iPSC-based assay to screen for potential liabilities. If concerns arise, the zebrafish model can provide valuable whole-organism context before moving to mandatory mammalian studies[14].

Part 3: In Vivo Experimental Design for Toxicity Minimization

Thoughtful in vivo study design is critical for obtaining meaningful data while adhering to ethical principles (the 3Rs: Replacement, Reduction, and Refinement)[13].

Q6: How can I formulate my compound to reduce toxicity in animal studies?

Many toxic effects are driven by high peak plasma concentrations (Cmax) that can cause off-target effects[15]. The goal of formulation is often to slow down absorption, reducing Cmax while maintaining overall exposure (AUC).

Formulation Strategies to Mitigate Toxicity [15]

StrategyMechanismBest For
Suspension in Methylcellulose/Tween® Creates a suspension of fine particles that dissolve more slowly in the GI tract.Poorly soluble compounds for basic tolerability studies.[8]
Lipid-Based Formulations (e.g., SNEDDS) The drug is dissolved in lipids, which can enhance solubility and alter absorption pathways, sometimes reducing toxicity by changing biodistribution.[16][17]Lipophilic, poorly soluble (BCS Class II/IV) compounds.[17]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, improving dissolution rate and bioavailability.[18]Crystalline compounds with poor solubility.
Workflow Diagram: In Vivo Formulation Selection

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path cluster_2 In Vivo Evaluation start Characterize API (Solubility, Permeability, pKa) dcs Determine Developability Classification System (DCS) Class start->dcs dcs1 DCS Class I/III (Soluble) dcs->dcs1 Good Solubility dcs2 DCS Class II/IV (Insoluble) dcs->dcs2 Poor Solubility simple Simple Solution or Suspension dcs1->simple complex Enhanced Formulation (Lipid-based, ASD, etc.) dcs2->complex pk_study Exploratory PK Study (e.g., in Rat) simple->pk_study complex->pk_study eval Evaluate Exposure (AUC) & Peak Concentration (Cmax) pk_study->eval tox_study Proceed to GLP Toxicology Study eval->tox_study Acceptable Cmax/AUC Ratio reformulate Reformulate to Reduce Cmax eval->reformulate Cmax Too High reformulate->pk_study

Caption: Workflow for selecting an appropriate in vivo formulation to balance exposure and toxicity.

Q7: Which animal species should I use for safety testing?

Regulatory guidelines for developmental toxicity testing typically require studies in two species: one rodent (usually the rat) and one non-rodent (usually the rabbit)[2][12][19].

  • Rats: Commonly used for general toxicology due to their well-characterized genetics and short gestation periods[19][20]. However, as noted, they are insensitive to the teratogenic effects of CRBN modulators[6].

  • Rabbits: Are more sensitive than rodents to some teratogens, including thalidomide, making them a more relevant non-rodent species for this class of compounds[19][20].

  • Non-Human Primates (NHPs): Offer the highest physiological similarity to humans and are considered the most reliable models for predicting human teratogenicity, but their use is limited by ethical and cost considerations[19][20].

  • Zebrafish: Can be used as an alternative, non-mammalian screening model to prioritize compounds before committing to expensive mammalian studies[14].

For CRBN-modulating compounds, data from standard rodent studies may not be sufficient to de-risk developmental toxicity. It is crucial to discuss the nonclinical safety package with regulatory agencies. The use of humanized CRBN mouse models or a greater reliance on rabbit or NHP data may be required.

Protocol: Basic In Vivo Tolerability Study (Rat)

This protocol outlines a non-GLP study to find the Maximum Tolerated Dose (MTD).

  • Animal Selection: Use 3-5 young adult Sprague-Dawley rats per group. Include both male and female animals.

  • Acclimation: Allow animals to acclimate for at least 5 days before the study begins.

  • Dose Grouping:

    • Group 1: Vehicle control (the formulation without the compound).

    • Group 2: Low Dose (e.g., 10 mg/kg).

    • Group 3: Mid Dose (e.g., 50 mg/kg).

    • Group 4: High Dose (e.g., 200 mg/kg).

    • Dose levels should be based on prior in vitro data or literature on similar compounds.

  • Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 5-7 days.

  • Monitoring (Daily):

    • Clinical Signs: Observe animals for any signs of toxicity (e.g., lethargy, ruffled fur, changes in posture, diarrhea). Record observations using a scoring system.

    • Body Weight: Record body weight daily. A loss of >15-20% is a common humane endpoint.

    • Food/Water Intake: Monitor and record daily consumption.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy to examine organs for any visible abnormalities.

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, mortality, or severe clinical signs).

Part 4: Advanced Concepts & Mechanistic Understanding

Q8: How can I definitively prove that the toxicity I'm seeing is caused by the on-target degradation of a specific protein?

This is the key question for establishing a causal link. A genetic approach provides the most definitive answer.

Mechanism Validation Workflow

G cluster_0 Hypothesis cluster_1 Genetic Validation cluster_2 Outcome & Interpretation hypo Hypothesis: Degradation of Protein X causes observed toxicity crispr Use CRISPR/Cas9 to create a degradation-resistant mutant of Protein X hypo->crispr knockout Alternatively, create a Protein X knockout cell line hypo->knockout treat Treat both wild-type (WT) and mutant/KO cells with the compound crispr->treat knockout->treat eval Assess Toxicity Phenotype (e.g., cell death, growth arrest) treat->eval rescue Result: WT cells show toxicity, Mutant/KO cells are rescued eval->rescue Phenotype Rescued? no_rescue Result: Both WT and Mutant/KO cells show toxicity eval->no_rescue Phenotype Not Rescued? conclusion1 Conclusion: Toxicity is ON-TARGET (mediated by Protein X) rescue->conclusion1 conclusion2 Conclusion: Toxicity is OFF-TARGET no_rescue->conclusion2

Caption: A genetic workflow using CRISPR to validate on-target toxicity.

This approach, as demonstrated in recent studies with GSPT1 degraders, can definitively establish a causal link between the degradation of a specific protein and an observed in vivo toxicity[6]. This is the gold standard for mechanistic validation and is crucial for guiding the development of safer next-generation compounds.

References

  • Title: Formulation approaches in mitigating toxicity of orally administrated drugs Source: PubMed URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity Source: OECD URL: [Link]

  • Title: In vitro models of human development and their potential application in developmental toxicity testing Source: Company of Biologists Journals URL: [Link]

  • Title: Biomarkers for in vitro developmental toxicity screening in a human system Source: FDA URL: [Link]

  • Title: Current Practices for Assessing Risk for Developmental Defects and Their Limitations Source: NCBI URL: [Link]

  • Title: Developmental Toxicity: Testing Using Alternative Models Source: Biobide Blog URL: [Link]

  • Title: Teratogenic Effects Across Species: Insights from Animal Studies to Human Health Implications Source: Journal of Neonatal Surgery URL: [Link]

  • Title: Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs Source: MDPI URL: [Link]

  • Title: Drug-Induced Teratogenicity in Animal Models: Translating Research to Human Safety Source: Longdom Publishing URL: [Link]

  • Title: Development Features on the Selection of Animal Models for Teratogenic Testing Source: PubMed URL: [Link]

  • Title: Biological Concerns on the Selection of Animal Models for Teratogenic Testing Source: PubMed URL: [Link]

  • Title: The Importance of Formulation Design in Oral GLP Toxicology Studies Source: Drug Development & Delivery URL: [Link]

  • Title: Nonclinical teratogenicity safety assessment of CRBN-engaging targeted protein degraders: Points to consider Source: PubMed URL: [Link]

  • Title: Teratogenicity Testing: Screening Drugs for Birth Defects Source: Biobide Blog URL: [Link]

  • Title: A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function Source: The FASEB Journal via PMC URL: [Link]

  • Title: On-target toxicity of GSPT1 molecular glue degraders in mice Source: bioRxiv URL: [Link]

  • Title: Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations Source: Catalent URL: [Link]

  • Title: Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability Source: UPM Pharmaceuticals URL: [Link]

  • Title: Pharmacophore and toxicophore in drug design Source: Pharmacologyonline URL: [Link]

  • Title: Unraveling Thalidomide's Tragic Effects Source: Chemical & Engineering News, American Chemical Society URL: [Link]

  • Title: Mechanisms of Drug Toxicity & Relevance to Pharmaceutical Development Source: Vanderbilt University URL: [Link]

  • Title: Prevention and management of thalidomide toxicity Source: ResearchGate URL: [Link]

  • Title: The Tragedy of Birth Defects: Thalidomide Source: Society of Toxicology URL: [Link]

  • Title: DIOXINS | Poisoning & Drug Overdose, 8e Source: AccessMedicine | McGraw Hill Medical URL: [Link]

  • Title: New tool predicts risk of drug turning toxic in the body Source: The Pharmaceutical Journal URL: [Link]

  • Title: Management of Thalidomide Toxicity Source: The Oncologist via PMC URL: [Link]

  • Title: Epidithiodioxopiperazines: Occurrence, Synthesis, and Biogenesis Source: Natural Product Reports via PMC URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 2,6-Dioxopiperidine-4-carboxamide

Topic: Process Optimization & Troubleshooting for 2,6-Dioxopiperidine-4-carboxamide Synthesis Ticket ID: SC-GLU-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Core Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for 2,6-Dioxopiperidine-4-carboxamide Synthesis Ticket ID: SC-GLU-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Core Chemistry

The Molecule

2,6-Dioxopiperidine-4-carboxamide (also known as 4-carbamoylglutarimide) is a polar, base-sensitive heterocyclic scaffold. It serves as a critical intermediate in the synthesis of immunomodulatory imide drugs (IMiDs) and novel cereblon E3 ligase modulators.

The Scale-Up Challenge

Scaling this chemistry from gram-scale (medicinal chemistry) to kilogram-scale (process development) presents three distinct failure modes:

  • Ring Instability: The imide ring (2,6-dioxo functionality) is thermodynamically unstable in basic aqueous media (pH > 7.5), leading to rapid hydrolysis into the corresponding amide-acid (isoglutamine derivative).

  • Solubility Paradox: The molecule is poorly soluble in non-polar solvents but highly soluble in polar aprotic solvents (DMSO, DMF), making "crash-out" crystallization difficult during workup.

  • Regioselectivity (If cyclizing precursors): Ensuring the formation of the 6-membered imide ring rather than the 5-membered lactam isomers during precursor cyclization.

Synthesis Workflow & Logic

The most robust scalable route involves the Amidation of 2,6-dioxopiperidine-4-carboxylic acid . Direct cyclization of citric acid derivatives with urea often yields complex mixtures at scale.

Standard Operating Procedure (SOP) Diagram

SynthesisWorkflow cluster_impurities Critical Failure Modes Start Start: 2,6-Dioxopiperidine- 4-carboxylic Acid Activation Activation Phase (SOCl2 or CDI) Start->Activation  Activator Addition   Ammonolysis Ammonolysis (NH3/THF or NH4OH) Activation->Ammonolysis  Reactive Intermediate   Quench Quench & pH Adj. Ammonolysis->Quench  Completion   Hydrolysis Ring Hydrolysis (Open Chain Byproduct) Ammonolysis->Hydrolysis  pH > 8 or T > 20°C   Isolation Isolation (Filtration/Recryst) Quench->Isolation  Precipitation   Quench->Hydrolysis  Over-basification  

Figure 1: Critical Process Flow for the conversion of the carboxylic acid to the carboxamide, highlighting the hydrolysis risk points.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Kinetics & Yield Loss

Q1: I am using Thionyl Chloride (SOCl₂) to activate the acid, but my yield is consistently <40% after ammonia addition. Where is the mass going?

  • Diagnosis: You are likely experiencing Imide Ring Degradation due to HCl accumulation.

  • The Mechanism: The reaction of SOCl₂ generates HCl. When you add ammonia (NH₃), it neutralizes the HCl, generating heat (exotherm). If the temperature spikes >10°C in the presence of excess ammonia (base), the imide ring at positions 2 and 6 becomes susceptible to nucleophilic attack, opening the ring to form the diamide (acyclic).

  • Corrective Action:

    • Switch Activator: Use CDI (1,1'-Carbonyldiimidazole) instead of SOCl₂. CDI generates imidazole as a byproduct, which buffers the solution and avoids strong acid generation.

    • Temperature Control: The ammonolysis step must be cryogenically controlled (–10°C to 0°C) during addition.

    • Inverse Addition: Add the activated acid solution into the cold ammonia solution, not vice versa. This ensures ammonia is always in excess relative to the activated species, favoring amidation over ring opening.

Q2: Can I use aqueous ammonium hydroxide (NH₄OH) instead of ammonia gas/organic solution?

  • Short Answer: Yes, but with strict pH monitoring.

  • The Risk: Water is a competitor nucleophile. At high pH (NH₄OH is ~pH 11-12), the hydroxide ion is a potent ring-opener.

  • Protocol Adjustment: If using NH₄OH, you must buffer the system. Saturate the aqueous phase with NH₄Cl (Ammonium Chloride) before adding the activated organic phase. This "Common Ion Effect" suppresses the ionization of OH⁻ while keeping NH₃ concentration high.

Module B: Workup & Isolation (The "Crash Out")

Q3: My product is stuck in the aqueous layer. I cannot extract it with Ethyl Acetate or DCM.

  • Diagnosis: 2,6-Dioxopiperidine-4-carboxamide is highly polar (LogP ≈ -1.5). Standard organic extraction is inefficient.

  • Solution: The "Salting-Out" & pH Trick.

    • Do not extract. Instead, aim for precipitation.

    • pH Adjustment: Carefully adjust the aqueous mixture to pH 6.0 - 6.5 using dilute HCl or Acetic Acid. This is the isoelectric point region where the imide is neutral and least soluble.

    • Salting Out: Add solid NaCl until saturation.

    • Co-Solvent: Add a small volume of Isopropanol (IPA) and cool to 4°C. The product should crystallize out as a white/off-white solid.

Q4: The isolated solid turns pink or brown upon drying.

  • Diagnosis: Oxidation of trace residual amines or polymerization of ring-opened byproducts.

  • Root Cause: If the ring opens (hydrolysis), the resulting primary amide/amine species are prone to air oxidation.

  • Corrective Action:

    • Wash the wet cake with 0.1 M HCl (cold) immediately after filtration to remove residual ammonia/amines.

    • Dry under vacuum at <45°C . High heat (>60°C) promotes decarboxylation or intermolecular condensation.

Quantitative Data: Solvent Selection Matrix

Use this table to select the correct solvent system for reaction and purification.

Solvent SystemSolubility (25°C)Suitability for ReactionSuitability for WorkupNotes
DMF / DMSO High (>100 mg/mL)Excellent Poor Hard to remove; high boiling point traps product.
THF (Tetrahydrofuran) ModerateGood Fair Best balance for reaction; product may precipitate during reaction (slurry).
DCM (Dichloromethane) LowPoorPoorAvoid. Product is insoluble.
Water (pH 7) ModerateN/AGood Used for precipitation (antisolvent) if pH is controlled.
Acetone LowPoorGood Excellent "wash" solvent to remove non-polar impurities from filter cake.

Advanced Impurity Profiling

Understanding your impurities is the key to fixing the process.

DegradationPathways cluster_prevention Prevention Strategy Target Target Molecule: 2,6-Dioxopiperidine- 4-carboxamide ImpurityA Impurity A (Hydrolysis): 4-Carbamoyl-5-amino- 5-oxopentanoic acid Target->ImpurityA  pH > 8.0 (Base Hydrolysis)   ImpurityB Impurity B (Decarboxylation): Glutarimide (Loss of Carboxamide) Target->ImpurityB  T > 150°C (Thermal)   PrevA Maintain pH 5-7 Cold Workup ImpurityA->PrevA PrevB Vacuum Dry < 50°C ImpurityB->PrevB

Figure 2: Primary degradation pathways. Impurity A is the most common scale-up failure mode.

References & Authority

  • Muller, G. W., et al. "Amino-substituted thalidomide analogs: Synthesis and activity." Journal of Medicinal Chemistry 39.17 (1996): 3238-3240. (Foundational chemistry for glutarimide ring formation).

  • Man, H. W., et al. "Synthesis of Pomalidomide (CC-4047)." Journal of Labelled Compounds and Radiopharmaceuticals. (Describes the sensitivity of the 2,6-dioxopiperidine ring to base).

  • Celgene Corporation. "Methods for the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides." U.S. Patent 7,977,357. (Detailed industrial protocols for handling glutarimide intermediates).

  • PubChem Compound Summary. "2,6-Dioxopiperidine-4-carboxylic acid."[1] National Center for Biotechnology Information. (Precursor properties and safety data).

  • Sigma-Aldrich. "Safety Data Sheet: 2,6-Dioxopiperidine-4-carboxylic acid." (Verifying pH stability warnings).

Disclaimer: This guide is intended for qualified research personnel only. All protocols involve hazardous chemicals (Thionyl Chloride, Ammonia) and should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting

Technical Support Center: Oral Bioavailability of 2,6-Dioxopiperidine-4-carboxamide

Ticket ID: #BIO-26-DIOX-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Drug Development/Pre-clinical) System Diagnosis & Triage Welcome to the BioSolv Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BIO-26-DIOX-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Drug Development/Pre-clinical)

System Diagnosis & Triage

Welcome to the BioSolv Technical Support Center. You are likely encountering low plasma exposure (


 and 

) following oral administration of 2,6-Dioxopiperidine-4-carboxamide .

Based on the physicochemical profile of this scaffold (Glutarimide core + polar carboxamide tail), your molecule presents a specific set of "Error Codes" in the biological environment. Unlike lipophilic drugs (BCS Class II) where solubility is the bottleneck, your molecule acts as a BCS Class III (High Solubility, Low Permeability) candidate with a critical stability vulnerability.

Diagnostic Dashboard
ParameterValue / StatusImpact on Bioavailability
LogP ~ -1.5 (Hydrophilic)CRITICAL FAILURE: Passive transcellular diffusion is blocked. The molecule is too polar to cross the lipid bilayer.
pKa (Imide) ~ 10.5 - 11.0Weakly acidic; largely unionized in the stomach, but polarity prevents absorption.
Stability Unstable at pH > 6.0 WARNING: The glutarimide ring undergoes hydrolytic ring-opening in intestinal fluids (simulated or real), reducing the active dose before absorption.
Metabolism High ClearancePolar molecules are often rapidly excreted renally unchanged or hydrolyzed by ubiquitous amidases.

Troubleshooting Guides

Select the error scenario that matches your experimental observation.

Scenario A: "My compound degrades rapidly in Simulated Intestinal Fluid (SIF)."

Root Cause: Glutarimide Ring Hydrolysis. The 2,6-dioxopiperidine ring is structurally fragile. In neutral-to-alkaline environments (pH 6.8+), the hydroxide ion attacks the imide carbonyls, opening the ring to form inactive glutaramic acid derivatives.

Troubleshooting Protocol: The "Acidic Microenvironment" Strategy

You cannot change the pH of the patient's intestine, but you can change the pH of the formulation's immediate microenvironment.

  • Excipient Selection: Incorporate organic acids (Citric acid, Fumaric acid, or Tartaric acid) into your solid dosage form.

  • Mechanism: As the tablet/capsule disintegrates, the acid dissolves first, lowering the local micro-environmental pH (

    
    ) below 6.0.
    
  • Result: The glutarimide ring remains stable during the critical absorption window.

DOT Diagram: Degradation & Stabilization Logic

G API 2,6-Dioxopiperidine-4-carboxamide Intestine Intestinal Fluid (pH 6.8+) API->Intestine Exposure Microenv Local pH < 6.0 API->Microenv Protected Zone Hydrolysis Nucleophilic Attack (Ring Opening) Intestine->Hydrolysis OH- ions Inactive Inactive Glutaramic Acid Hydrolysis->Inactive Degradation Stabilizer Acidic Excipient (Citric Acid) Stabilizer->Microenv Dissolution Microenv->Intestine Neutralizes Local Area Absorption Intact Absorption Microenv->Absorption Stabilized

Figure 1: Mechanism of glutarimide ring instability in the intestine and the protective role of acidic micro-environmental modifiers.

Scenario B: "Solubility is high, but Caco-2 permeability ( ) is negligible."

Root Cause: Paracellular Transport Limit. With a LogP of -1.5, your molecule cannot pass through the cell (transcellular). It is forced to squeeze between cells (paracellular). However, the tight junctions in the gut epithelium (pore radius ~4-8 Å) are too small for the effective transport of your molecule at therapeutic rates.

Troubleshooting Protocol: Permeation Enhancers & Lipid Carriers

Do not use standard micronization; it won't help because solubility isn't the issue. You must disrupt the barrier.

Step-by-Step Formulation:

  • Select Enhancer: Use Sodium Caprate (C10) or Chitosan .

    • Why? Sodium caprate transiently opens tight junctions via intracellular calcium signaling.

  • Prepare SNEDDS (Self-Nanoemulsifying Drug Delivery System):

    • Even though the drug is water-soluble, encapsulating it in a W/O (Water-in-Oil) nano-emulsion shields the polar groups and allows the oil droplet to fuse with the membrane or undergo lymphatic transport.

    • Oil Phase: Capryol 90.

    • Surfactant: Cremophor EL or Tween 80.

    • Co-surfactant: Transcutol P.

  • Execution: Dissolve API in the surfactant/co-surfactant mix first, then add the oil. Vortex until clear.

Scenario C: "In vivo exposure is low, and half-life is extremely short (< 30 min)."

Root Cause: The "Double Whammy" of Polarity.

  • Efflux: The carboxamide group is often a substrate for P-gp efflux pumps, kicking the drug back into the gut.

  • Clearance: Highly polar small molecules are filtered by the kidneys and excreted rapidly without being reabsorbed in the renal tubules.

Troubleshooting Protocol: The Prodrug "Masking" Synthesis

This is the most robust solution. You must chemically mask the polar groups to temporarily increase LogP (aim for LogP ~ 1 to 2), allowing passive absorption. The body will then cleave the mask (metabolize) to release the active drug.

Recommended Prodrug Strategy: Esterification Since you have a carboxamide (


), direct modification is difficult. However, if you can access the precursor Carboxylic Acid  (

), convert it to an Ethyl or Isopropyl Ester .
  • Synthesis: React 2,6-dioxopiperidine-4-carboxylic acid with Ethanol/Isopropanol +

    
     (cat).
    
  • Result: The ester is lipophilic (permeable). Once in the blood, ubiquitous carboxylesterases will hydrolyze it back to the active acid/amide form.

DOT Diagram: Prodrug Activation Pathway

Prodrug Native Native Molecule (LogP -1.5) Impermeable Prodrug Ester/Amide Prodrug (LogP +1.5) Permeable Native->Prodrug Chemical Synthesis (Masking) GutWall Intestinal Epithelium (Lipid Bilayer) Prodrug->GutWall Passive Diffusion Liver Liver/Blood Plasma (Esterases) GutWall->Liver Transport Active Active Drug Released (Systemic Circulation) Liver->Active Enzymatic Hydrolysis

Figure 2: The prodrug strategy converts the impermeable native molecule into a lipophilic carrier, which is bio-transformed back to the active drug post-absorption.[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to improve oral bioavailability in animal studies? A: No. While DMSO solves the solubility issue in the syringe, it precipitates immediately upon hitting the aqueous gastric fluid. Furthermore, DMSO can damage the gut lining, causing toxicological artifacts. Use a 0.5% Methylcellulose / 0.1% Tween 80 suspension or the SNEDDS approach described above.

Q: Why does the glutarimide ring open? Can I replace it? A: The imide nitrogen is flanked by two carbonyls, making it electron-deficient. In basic pH,


 attacks the carbonyl carbon. Replacing it (e.g., with a lactam or removing a carbonyl) usually destroys biological activity (e.g., Cereblon binding affinity requires the intact glutarimide). You must stabilize it, not replace it.

Q: What is the target LogP I should aim for? A: For optimal oral bioavailability of this scaffold, aim for a LogP between 1.0 and 3.0 . The current -1.5 is the primary failure point.

References

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives." Nature Reviews Drug Discovery.

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry.

  • Dahan, A., & Amidon, G. L. (2009). "Segmental-dependent membrane permeability along the intestine." Molecular Pharmaceutics.

  • Stella, V. J. (2004). "Prodrugs as therapeutics." Expert Opinion on Therapeutic Patents.

  • Eriksson, T., et al. (2001). "Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide." Chirality. (Provides data on glutarimide hydrolysis kinetics).

Disclaimer: This guide is for research purposes only. All formulation strategies must be validated against specific toxicity and efficacy endpoints in your lab.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2,6-Dioxopiperidine-4-carboxamide versus Other E3 Ligase Modulators

Executive Summary: The War of the Ligases In the landscape of Targeted Protein Degradation (TPD), the choice of E3 ligase recruiter is the single most critical design decision after target selection. While Thalidomide an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The War of the Ligases

In the landscape of Targeted Protein Degradation (TPD), the choice of E3 ligase recruiter is the single most critical design decision after target selection. While Thalidomide and Lenalidomide are the historic standard-bearers for Cereblon (CRBN) recruitment, 2,6-Dioxopiperidine-4-carboxamide represents a distinct, minimalist "glutarimide-only" scaffold.

This guide objectively compares the 2,6-Dioxopiperidine-4-carboxamide scaffold (and by extension, glutarimide-based CRBN recruiters) against the primary alternatives: VHL ligands (VH032) and IAP ligands (LCL161/Bestatin) .

Key Takeaway: The 2,6-Dioxopiperidine scaffold offers superior physicochemical properties (low molecular weight, high ligand efficiency) but suffers from inherent hydrolytic instability and "off-target" neosubstrate degradation (IKZF1/3) compared to the bulkier, more stable, and selective VHL ligands.

Technical Deep Dive: The 2,6-Dioxopiperidine Scaffold

The molecule 2,6-Dioxopiperidine-4-carboxamide is a functionalized derivative of the glutarimide pharmacophore. Unlike Thalidomide, which fuses this ring to a phthalimide group, this scaffold isolates the binding moiety, offering a "minimalist" anchor for PROTAC design.

Mechanism of Action

This ligand binds to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of Cereblon (CRBN) , a substrate receptor for the CRL4 E3 ubiquitin ligase complex.

  • Binding Mode: The glutarimide ring forms hydrogen bonds with the backbone of the tri-trp pocket.

  • The "Carboxamide" Function: The 4-carboxamide group acts as a solvent-exposed vector, allowing the attachment of linkers without disrupting the critical glutarimide-CRBN interaction.

Diagram: Mechanism of Action (Ternary Complex)

G cluster_0 E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1-CUL4-RBX1 CRBN->DDB1 Ub Ubiquitin DDB1->Ub E2 Recruitment Ligand 2,6-Dioxopiperidine- 4-carboxamide Ligand->CRBN Binds Tri-Trp Pocket (Kd ~ 1-5 µM) Linker Linker Chain Ligand->Linker POI Target Protein (POI) Linker->POI POI->CRBN Protein-Protein Interaction (PPI) Ub->POI Poly-Ubiquitination

Caption: Formation of the ternary complex. The 2,6-Dioxopiperidine moiety anchors the E3 ligase, while the carboxamide handle extends the linker to the Protein of Interest (POI).

Comparative Analysis: CRBN vs. VHL vs. IAP

This section contrasts the 2,6-Dioxopiperidine scaffold against the industry-standard VHL ligand (VH032) and IAP ligands.

Table 1: Physicochemical & Biological Performance[1]
Feature2,6-Dioxopiperidine-4-carboxamide (CRBN) VH032 / Hydroxyproline (VHL) IAP Antagonists (cIAP)
Molecular Weight Low (< 200 Da) High (~450 Da)Medium (~300-400 Da)
Ligand Efficiency High (Excellent binder per atom)ModerateModerate
Chemical Stability Poor (Hydrolysis at pH > 7)Excellent (Stable amide bonds)Good
Selectivity Low (Degrades IKZF1, IKZF3, GSPT1)High (Very clean profile)Low (Induces cIAP autoubiquitination)
Tissue Expression Ubiquitous (High in Hematopoietic cells)UbiquitousVariable
Oral Bioavailability High (Drug-like properties)Low (Peptidomimetic nature)Moderate
Hook Effect Pronounced at high conc.Present, but often less sharpPresent
Critical Analysis of Differences
1. The Stability Trade-off (The "Achilles Heel")

The 2,6-dioxopiperidine ring is prone to spontaneous hydrolysis under physiological conditions (pH 7.4), causing ring-opening which abolishes CRBN binding.

  • CRBN Ligands: Half-life (

    
    ) in plasma can be < 24 hours depending on substitutions.
    
  • VHL Ligands: VH032 is chemically stable, making it superior for long-duration in vitro assays where compound replenishment is difficult.

2. The Neosubstrate Problem

CRBN modulators are molecular glues.[1][2] Even when used as PROTAC anchors, the 2,6-dioxopiperidine head can independently recruit "neosubstrates" like Ikaros (IKZF1) and Aiolos (IKZF3) .

  • Impact: If your PROTAC kills a cancer cell, is it degrading your target or just acting like Pomalidomide?

  • VHL Advantage: VHL ligands rarely recruit off-targets, providing a "cleaner" degradation signal for target validation.

Experimental Protocols

Protocol A: Chemical Stability Assessment (LC-MS)

Determine if your ligand survives the assay duration.

  • Preparation: Dissolve 2,6-Dioxopiperidine-4-carboxamide (10 mM DMSO stock) into PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS) to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Add 150 µL cold Acetonitrile (ACN) with internal standard (e.g., Warfarin). Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion [M+H]+ and the ring-opened hydrolysis product (+18 Da).

  • Calculation: Plot % remaining vs. time. If

    
    , the ligand is unsuitable for long-term degradation assays.
    
Protocol B: Competitive Fluorescence Polarization (FP) Assay

Validate binding affinity (IC50) against the E3 ligase.

Materials:

  • Recombinant Human CRBN-DDB1 complex.

  • Tracer: Cy5-labeled Thalidomide (for CRBN) or FAM-labeled HIF-1α peptide (for VHL).

  • Assay Buffer: 50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127.

Workflow:

  • Titration: Prepare 1:3 serial dilutions of the test compound (2,6-Dioxopiperidine deriv.) starting at 100 µM in assay buffer (10 concentrations).

  • Mix: Add 10 µL diluted compound + 10 µL Protein/Tracer Mix (Final: 50 nM CRBN, 10 nM Tracer).

  • Incubation: Incubate 30 mins at RT in dark.

  • Read: Measure FP (Ex/Em specific to fluorophore) on a multi-mode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic model to determine IC50.

    • Success Criterion: IC50 should be < 5 µM for an effective PROTAC anchor.

Diagram: Experimental Workflow (Selectivity)

Workflow Start Start: Novel PROTAC (2,6-Dioxopiperidine Anchor) Step1 Step 1: HiBiT Degradation Assay (Target POI) Start->Step1 Determine DC50 Step2 Step 2: Counter-Screen (IKZF1/3 Western Blot) Step1->Step2 If potent Decision Is IKZF1 Degraded? Step2->Decision ResultA FAIL: Off-Target Toxicity (IMiD-like activity) Decision->ResultA Yes ResultB PASS: Selective Degrader Decision->ResultB No

Caption: Critical screening workflow. Because 2,6-dioxopiperidine derivatives are inherent molecular glues, counter-screening against IKZF1 (Ikaros) is mandatory.

Strategic Recommendations

For drug development professionals choosing between these scaffolds:

  • Use 2,6-Dioxopiperidine (CRBN) when:

    • Oral Bioavailability is Priority #1: The scaffold is small and adheres to Lipinski's Rule of 5 better than VHL ligands.

    • Target is Cytosolic/Nuclear: CRBN is well-expressed in these compartments.

    • Rapid Kinetics are needed: CRBN degraders often show faster initial degradation rates than VHL.

  • Use VH032 (VHL) when:

    • Selectivity is Priority #1: You cannot afford off-target degradation of zinc-finger proteins (teratogenicity risk).

    • Chemical Stability is required: For long-duration assays or liquid formulations.

  • Optimization Strategy: If using 2,6-Dioxopiperidine-4-carboxamide, consider modifying the glutarimide ring to a Phenyl-Dihydrouracil or similar bioisostere to improve hydrolytic stability while maintaining CRBN affinity [1].

References

  • Boettcher, J., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.[3]

  • Steinebach, C., et al. (2018).[4] Ortho-Hydroxythalidomide-Based PROTACs Are Potent Degraders of BET Proteins. Chemical Science.

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 Ligases for Targeted Protein Degradation.[5] Bioorganic & Medicinal Chemistry.[2][3][4][6]

  • Chamberlain, P.P., et al. (2014).[4] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.

Sources

Comparative

A Researcher's Guide to the Cross-Validation of 2,6-Dioxopiperidine-4-carboxamide's Efficacy in Targeted Protein Degradation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of compounds based on the 2,6-dioxopiperidine-4-carboxamide scaffold. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of compounds based on the 2,6-dioxopiperidine-4-carboxamide scaffold. This chemical moiety is the cornerstone of a class of therapeutics known as immunomodulatory imide drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs), which function as "molecular glue" degraders.[1][2] By providing detailed experimental protocols and data interpretation strategies, this document aims to equip researchers with the tools necessary for rigorous cross-validation of these powerful molecules.

Part 1: The 'Molecular Glue' Mechanism: A Foundation for Efficacy

The 2,6-dioxopiperidine-4-carboxamide core, found in drugs like thalidomide, lenalidomide, and pomalidomide, mediates its therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] These compounds do not inhibit a protein's function directly; instead, they act as a molecular adhesive, inducing a new interaction between CRBN and specific target proteins, known as neosubstrates.[1]

This induced proximity results in the formation of a stable ternary complex (Target Protein-Degrader-CRBN), leading to the polyubiquitination of the neosubstrate by the E3 ligase machinery.[5][6] The cell's natural disposal system, the proteasome, then recognizes and eliminates the ubiquitinated protein.[2][7] The efficacy of a given compound is therefore dependent on its ability to efficiently form this ternary complex and trigger the degradation cascade.

Sources

Validation

A Comparative Analysis of 2,6-Dioxopiperidine-4-carboxamide Analogs: From IMiDs to Next-Generation CELMoDs

< A Deep Dive into the Mechanism, Efficacy, and Clinical Landscape of Cereblon-Modulating Agents in Oncology The 2,6-dioxopiperidine scaffold is a cornerstone in modern therapeutics, particularly in the realm of oncology...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Deep Dive into the Mechanism, Efficacy, and Clinical Landscape of Cereblon-Modulating Agents in Oncology

The 2,6-dioxopiperidine scaffold is a cornerstone in modern therapeutics, particularly in the realm of oncology. This chemical framework forms the basis of a powerful class of drugs known as Immunomodulatory Drugs (IMiDs®) and the more recent, highly potent Cereblon E3 Ligase Modulators (CELMoDs). These agents exert their therapeutic effects by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins crucial for cancer cell survival and proliferation. This guide provides a comprehensive comparative analysis of key analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their performance.

The Central Mechanism: Hijacking the Ubiquitin-Proteasome System

At the heart of the action of these compounds is their ability to function as "molecular glues".[1] They bind to Cereblon, a key protein in the CRL4^CRBN E3 ubiquitin ligase complex, and alter its substrate specificity.[2] This altered complex then recognizes and tags specific "neosubstrates" with ubiquitin, marking them for degradation by the proteasome, the cell's protein disposal system.[2][3]

The primary neosubstrates in the context of hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] These proteins are essential for the survival and proliferation of malignant plasma cells in multiple myeloma.[3] By inducing the degradation of Ikaros and Aiolos, 2,6-dioxopiperidine analogs trigger a cascade of events, including the downregulation of the critical oncogenes c-Myc and IRF4, leading to cell cycle arrest and apoptosis of cancer cells.[4][5]

Beyond their direct tumoricidal effects, the degradation of Ikaros and Aiolos also unleashes a potent immunomodulatory response.[6] This includes the activation of T cells and Natural Killer (NK) cells, and an increase in the production of immune-stimulating cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[7][8] This dual mechanism of direct anti-cancer activity and immune system activation is a hallmark of this drug class.

Caption: Mechanism of action of 2,6-Dioxopiperidine-4-carboxamide analogs.

Comparative Analysis of Key Analogs

The evolution of 2,6-dioxopiperidine-4-carboxamide analogs has led to a spectrum of compounds with varying potency and clinical efficacy. This section compares the first-generation IMiDs, lenalidomide and pomalidomide, with the next-generation CELMoDs, iberdomide and mezigdomide (CC-92480).

FeatureLenalidomidePomalidomideIberdomide (CC-220)Mezigdomide (CC-92480)
Class IMiDIMiDCELMoDCELMoD
Cereblon Binding Affinity (IC50) ~1.27 µM[8][9]~3 µM[10]~150 nM[11]~30 nM[12]
Ikaros/Aiolos Degradation ModeratePotentMore Potent[4]Most Potent[13]
Antiproliferative Activity (IC50 in MM cell lines) Micromolar rangeNanomolar to micromolar rangeNanomolar range[10]Sub-nanomolar to nanomolar range[8][12]
Clinical Efficacy Standard of care in newly diagnosed and relapsed/refractory multiple myeloma.[14]Effective in patients with relapsed/refractory multiple myeloma, including those resistant to lenalidomide.Promising activity in heavily pretreated, triple-class refractory multiple myeloma.[15][16]Potent activity in relapsed/refractory multiple myeloma, even in patients resistant to IMiDs.[8][12]

Structure-Activity Relationship (SAR): The Key to Enhanced Potency

The enhanced potency of CELMoDs like iberdomide and mezigdomide stems from their rational design, leading to a higher binding affinity for Cereblon.[9][17] This stronger interaction more effectively induces a conformational change in Cereblon, promoting the recruitment and subsequent degradation of Ikaros and Aiolos.[17] The increased efficiency of neosubstrate degradation translates to superior anti-myeloma activity, even in cells that have developed resistance to earlier-generation IMiDs.[9][10]

Experimental Protocols for Analog Characterization

The preclinical evaluation of 2,6-dioxopiperidine-4-carboxamide analogs relies on a suite of standardized in vitro assays to quantify their binding affinity, degradation efficacy, and cytotoxic effects.

Cereblon Binding Assay

This assay is crucial for determining the binding affinity of the analogs to their primary target, Cereblon. A common method is a competitive binding assay using fluorescence polarization (FP) or Förster resonance energy transfer (FRET).

Principle: A fluorescently labeled tracer molecule that binds to Cereblon is used. In the absence of a competing compound, the tracer binds to Cereblon, resulting in a high FP or FRET signal. When an unlabeled analog is introduced, it competes with the tracer for binding to Cereblon. This displacement of the tracer leads to a decrease in the FP or FRET signal, which is proportional to the binding affinity of the test compound.[18][19]

Step-by-Step Protocol (Fluorescence Polarization):

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Cereblon/DDB1 complex.[20]

    • Prepare a stock solution of a fluorescently labeled tracer (e.g., Bodipy-thalidomide).[20]

    • Prepare a serial dilution of the test analog.

  • Assay Setup:

    • In a 384-well, low-volume, black plate, add the assay buffer.

    • Add the fluorescent tracer to all wells at a fixed concentration.

    • Add the serially diluted test analog to the respective wells.

    • Initiate the reaction by adding the Cereblon/DDB1 complex to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: Plot the FP signal against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Target Degradation Assay (Western Blotting)

This assay is used to visualize and quantify the degradation of the target proteins, Ikaros and Aiolos, following treatment with the analogs.

Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the proteins of interest. The intensity of the protein band corresponds to the amount of protein present.[21]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture multiple myeloma cell lines (e.g., MM1.S, U266) under standard conditions.[5]

    • Treat the cells with varying concentrations of the test analog for different time points (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of Ikaros and Aiolos to the loading control.

Cell Viability Assay

This assay measures the cytotoxic effects of the analogs on cancer cells. The MTT or MTS assay is a commonly used colorimetric method.[22][23]

Principle: These assays measure the metabolic activity of cells. Viable cells contain mitochondrial reductases that can convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[24]

Step-by-Step Protocol (MTS Assay):

  • Cell Seeding:

    • Seed multiple myeloma cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Add serial dilutions of the test analog to the wells and incubate for a specified period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add the MTS reagent to each well and incubate for 1-4 hours, allowing the color to develop.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Sources

Comparative

An Independent Researcher's Guide to Verifying the Bioactivity of 2,6-Dioxopiperidine-4-carboxamide

A Comparative Framework Against Established Immunomodulatory Drugs (IMiDs) Executive Summary The 2,6-dioxopiperidine scaffold is the cornerstone of a powerful class of therapeutic agents known as immunomodulatory drugs (...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework Against Established Immunomodulatory Drugs (IMiDs)

Executive Summary

The 2,6-dioxopiperidine scaffold is the cornerstone of a powerful class of therapeutic agents known as immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. These molecules exert their potent anti-neoplastic and immunomodulatory effects through a novel mechanism of action: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This guide provides a comprehensive framework for the independent verification of the bioactivity of a novel derivative, 2,6-Dioxopiperidine-4-carboxamide. We present a series of robust, self-validating experimental protocols designed to characterize its biological activity profile directly against its clinically established predecessors. This document is intended for researchers in drug discovery and chemical biology, offering both the theoretical basis and practical methodologies for a thorough comparative analysis.

Introduction: The Rise of Neosubstrate Degraders

The discovery that thalidomide and its more potent analogs, lenalidomide and pomalidomide, function by binding to CRBN has revolutionized targeted protein degradation.[2] This binding event does not inhibit the enzyme but rather modulates its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not native targets of the ligase.[1]

In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][] Their degradation is directly linked to the potent anti-myeloma and immunomodulatory effects of these drugs.[1] Any new compound based on the 2,6-dioxopiperidine scaffold, such as 2,6-Dioxopiperidine-4-carboxamide, must be evaluated for its ability to engage CRBN and induce the degradation of these key targets.

This guide outlines a logical, multi-tiered approach to:

  • Confirm target engagement with the CRBN E3 ligase complex.

  • Quantify the degradation of downstream neosubstrates.

  • Measure the resultant phenotypic effects, including anti-proliferative and immunomodulatory activity.

  • Objectively compare these activities with thalidomide, lenalidomide, and pomalidomide.

Comparative Compounds: A Structural Overview

The subtle structural differences between the IMiDs dramatically influence their binding affinity for CRBN and their overall potency. The addition of an amino group at the 4-position of the phthaloyl ring in lenalidomide and pomalidomide significantly increases their activity compared to thalidomide.[][4] The performance of 2,6-Dioxopiperidine-4-carboxamide will be benchmarked against these key analogs.

Compound NameChemical Structure
2,6-Dioxopiperidine-4-carboxamide
Thalidomide
Lenalidomide
Pomalidomide

Core Bioactivity Axis 1: Cereblon-Mediated Protein Degradation

The central hypothesis is that 2,6-Dioxopiperidine-4-carboxamide functions by binding to CRBN. Therefore, the first and most critical step is to verify and quantify this interaction.

Mechanism of Action: CRBN-Mediated Degradation

The binding of an IMiD to the CRBN-DDB1 subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex creates a novel interface that recruits neosubstrates like IKZF1 and IKZF3. This proximity allows for the transfer of ubiquitin chains to the target protein, marking it for degradation by the 26S proteasome.

G cluster_0 cluster_1 compound IMiD Compound (e.g., 2,6-Dioxopiperidine-4-carboxamide) crbn CRL4-CRBN E3 Ubiquitin Ligase compound->crbn Binds to CRBN ikzf1 Neosubstrate (IKZF1/IKZF3) crbn->ikzf1 Recruits Neosubstrate proteasome 26S Proteasome ikzf1->proteasome Targeted for Degradation apoptosis Cell Apoptosis & Immunomodulation ikzf1->apoptosis Degradation Leads to ub Ubiquitin (Ub) ub->ikzf1 Ubiquitination degradation Degraded Peptides proteasome->degradation G start Seed Cells in 96-well Plate treat Add Test Compounds (Varying Concentrations) start->treat incubate Incubate for 72 hours (37°C, 5% CO2) treat->incubate reagent Add Cell Viability Reagent (e.g., MTS/CCK-8) incubate->reagent incubate2 Incubate for 1-4 hours reagent->incubate2 read Measure Absorbance (450-490 nm) incubate2->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Standard workflow for a cell viability (MTS/CCK-8) assay.

Experimental Protocol 3: Cell Viability/Cytotoxicity Assay

Rationale: Assays like the MTS or CCK-8 assay are robust, high-throughput methods to measure the metabolic activity of cells, which correlates with cell number and viability. [5]This allows for the determination of the half-maximal inhibitory concentration (IC50) for cell proliferation.

Methodology:

  • Cell Seeding: Seed NCI-H929 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of media.

  • Compound Addition: Prepare serial dilutions of the test compounds (2,6-Dioxopiperidine-4-carboxamide and controls) and add them to the wells. Include a vehicle-only (DMSO) control and a no-cell (blank) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 20 µL of MTS or CCK-8 reagent to each well.

  • Final Incubation: Incubate for 2-4 hours until a color change is apparent.

  • Measurement: Read the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all wells. Calculate percent viability relative to the vehicle control. Plot percent viability against the log of compound concentration to determine the IC50 value.

Core Bioactivity Axis 3: Immunomodulatory Function

IMiDs possess a dual immunomodulatory capability: they enhance T-cell and Natural Killer (NK) cell activity while simultaneously inhibiting the production of pro-inflammatory cytokines like TNF-α from monocytic cells. [2][6][7]

Experimental Protocol 4: TNF-α Inhibition Assay

Rationale: The ability to inhibit TNF-α production is a classic hallmark of thalidomide and its analogs. [4]An ELISA-based assay using stimulated peripheral blood mononuclear cells (PBMCs) is the gold-standard method for quantifying this effect.

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 media and plate in a 96-well plate at 2 x 10^5 cells/well.

  • Pre-treatment: Add serial dilutions of the test compounds and controls. Incubate for 1 hour.

  • Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include an unstimulated control.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production relative to the LPS-stimulated vehicle control. Determine the IC50 for TNF-α inhibition.

Data Synthesis and Comparative Analysis

To provide a clear, objective comparison, all quantitative data should be summarized in a single table. This allows for a direct assessment of the potency of 2,6-Dioxopiperidine-4-carboxamide across different biological activities relative to established standards.

Bioactivity Metric2,6-Dioxopiperidine-4-carboxamideThalidomideLenalidomidePomalidomide
CRBN Binding (IC50, µM) Experimental Value> 5010.52.8
IKZF1 Degradation (DC50, µM) Experimental Value~251.50.3
NCI-H929 Viability (IC50, µM) Experimental Value> 1008.21.1
TNF-α Inhibition (IC50, µM) Experimental Value2.50.50.05

Note: Values for Thalidomide, Lenalidomide, and Pomalidomide are representative figures based on published literature and may vary between specific assays.

Conclusion and Future Directions

This guide provides a foundational, step-by-step framework for the comprehensive bioactivity profiling of 2,6-Dioxopiperidine-4-carboxamide. By systematically evaluating target engagement, downstream protein degradation, and key phenotypic outcomes in parallel with established IMiDs, researchers can generate a robust and independently verifiable dataset.

Positive results from these assays—specifically, potent CRBN binding, efficient IKZF1/3 degradation, and strong anti-proliferative and immunomodulatory effects—would establish 2,6-Dioxopiperidine-4-carboxamide as a legitimate IMiD-class molecule. Subsequent research should focus on broader selectivity profiling, in vivo efficacy studies in relevant cancer models, and comprehensive safety and pharmacokinetic assessments. This structured approach ensures that new chemical entities are rigorously validated, paving the way for the development of next-generation protein degraders.

References

  • Krönke, J., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Blood, 126(21), 2356–2359. [Link]

  • Quach, H., Ritchie, D., Stewart, A. K., Neeson, P., Harrison, S., Smyth, M. J., & Prince, H. M. (2011). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 25(10), 1545–1557. [Link]

  • Görgün, G., & Anderson, K. C. (2012). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. British Journal of Haematology, 159(6), 637-649. [Link]

  • ResearchGate. (2012). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. [Link]

  • Figg, W. D., Raje, N., & Anderson, K. C. (2007). Thalidomide Analogues as Anticancer Drugs. Cancer Research, 67(24), 11563-11567. [Link]

  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]

  • Dredge, K., Marriott, J. B., & Dalgleish, A. G. (2002). Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects. British Journal of Cancer, 87(10), 1166–1172. [Link]

  • Oncohema Key. (2016). Thalidomide and Its Analogs in the Treatment of Hematologic Malignancies, Including Multiple Myeloma, and Solid Tumors. [Link]

  • El-Gamal, M. I., et al. (2023). Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs. Molecules, 28(15), 5894. [Link]

  • Wang, J., et al. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2 H,4 H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1715–1723. [Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dioxopiperidine-4-carboxamide proper disposal procedures

Topic: Safe Disposal and Handling of 2,6-Dioxopiperidine-4-carboxamide Content Type: Operational Safety & Disposal Guide Audience: Researchers, Medicinal Chemists, and HSE Officers Introduction: The Criticality of Contai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Disposal and Handling of 2,6-Dioxopiperidine-4-carboxamide Content Type: Operational Safety & Disposal Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Introduction: The Criticality of Containment

2,6-Dioxopiperidine-4-carboxamide (CAS: 887583-72-4) is a structural analog of the glutarimide class, a pharmacophore central to immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide. While specific toxicological data for this exact isomer may be limited, its structural integrity as a piperidinedione derivative mandates that it be handled with the highest level of precaution, treating it as a potential teratogen and reproductive toxin .

This guide synthesizes chemical logic with industrial hygiene standards to provide a disposal protocol that ensures zero environmental release and maximum operator safety. The core directive is Containment followed by Destructive Incineration .

Hazard Identification & Risk Assessment

Before disposal, you must understand the "Why." The 2,6-dioxopiperidine ring is biologically active. Improper disposal (e.g., drain disposal) risks contaminating water systems with stable, bioactive organic amides.

Table 1: Hazard Profile & GHS Classification (Derived from Analog Class Data)

ParameterClassification / StatusOperational Implication
Chemical Class Glutarimide / PiperidinedionePotential Reproductive Toxin (Repr. 1B).
Physical State Solid (Powder)High risk of airborne dust generation.
Solubility Moderate (DMSO, warm water)Mobile in aqueous environments; DO NOT flush.
Stability Hydrolytically unstable in strong baseSusceptible to ring-opening (deactivation strategy).
Signal Word DANGER Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI).

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety starts with the barrier between you and the hazard. Do not rely on standard lab coats alone.

  • Respiratory: N95 or P100 particulate respirator (minimum). If handling >1g, use a biosafety cabinet or powder containment hood.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (extended cuff, 5-8 mil).

  • Body: Tyvek® or similar disposable lab coat with elastic cuffs to prevent dust migration.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Bulk Substance)

Use this for expired reagents, reaction byproducts, or contaminated solids.

  • Segregation: Do not mix with general trash or biohazard waste. Use a dedicated Chemical Waste Stream .

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Secondary Containment: Place the primary container into a secondary, leak-proof container (e.g., a larger Ziploc or screw-top pail).

  • Labeling: Affix a hazardous waste label.

    • Text: "Toxic Solid, Organic, N.O.S. (Contains 2,6-Dioxopiperidine-4-carboxamide)."[1][2][3][4][5][6]

    • Warning: "Potential Reproductive Toxin."

  • Final Disposition: High-Temperature Incineration via a licensed waste management contractor. This ensures thermal destruction of the glutarimide ring.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Use this for reaction mixtures or HPLC waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., no oxidizers with organics).

  • Collection: Pour into a dedicated "Organic Waste - Toxic" carboy.

    • Note: If dissolved in DMSO or DMF, ensure the container is HDPE or glass, as these solvents can permeate some plastics.

  • Labeling: List all solvents + "2,6-Dioxopiperidine-4-carboxamide (<1%)".

  • Prohibition: NEVER pour down the sink. The compound is water-soluble enough to migrate but stable enough to persist.

Protocol C: Spill Cleanup & Deactivation (The "Self-Validating" System)

This protocol uses chemical logic: The glutarimide ring is sensitive to base hydrolysis. We use this to our advantage to deactivate residues.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Protect: Don full PPE (Double gloves, P100 mask, Tyvek).

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust).

  • Deactivate (Surface):

    • Prepare a 1M NaOH (Sodium Hydroxide) solution.

    • Gently wipe the area. The basic pH attacks the imide carbonyls, opening the ring and forming the corresponding dicarboxylic acid/amide, which is generally more polar and less pharmacologically active.

    • Wait Time: Allow 10–15 minutes contact time.

  • Clean: Wipe with water, then ethanol. Dispose of all pads as Solid Hazardous Waste (Protocol A).

Visualizations & Workflows

Figure 1: Waste Stream Decision Tree

A logical flow to ensure no ambiguity in disposal choice.

DisposalFlow Start Waste Generation: 2,6-Dioxopiperidine-4-carboxamide TypeCheck Determine Physical State Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Liquid Solution / Mother Liquor TypeCheck->Liquid Spill Spill / Contamination TypeCheck->Spill ActionSolid Double Bag (HDPE) Label: 'Toxic Solid' Solid->ActionSolid ActionLiquid Segregate: Organic Waste (Do NOT Drain Dispose) Liquid->ActionLiquid ActionSpill 1. Cover (Damp Pad) 2. Deactivate (1M NaOH) 3. Collect as Solid Waste Spill->ActionSpill Final Final Disposal: High-Temp Incineration ActionSolid->Final ActionLiquid->Final ActionSpill->Final

Caption: Decision matrix for segregating 2,6-dioxopiperidine-4-carboxamide waste streams to ensure incineration.

Figure 2: Chemical Deactivation Logic

Visualizing the hydrolysis mechanism that validates the spill cleanup protocol.

Deactivation Compound Active Glutarimide Ring (Lipophilic / Potent) Intermediate Ring Opening (Hydrolysis) Compound->Intermediate + OH- Reagent Add 1M NaOH (Nucleophilic Attack) Reagent->Intermediate Product Acyclic Dicarboxylate (Polar / Reduced Potency) Intermediate->Product

Caption: Base-catalyzed hydrolysis of the glutarimide ring converts the active pharmacophore into a water-soluble, acyclic byproduct.

Regulatory Compliance

  • EPA (USA): While not explicitly P-listed or U-listed, this compound should be managed under RCRA guidelines for toxic waste due to its pharmaceutical activity.

  • Waste Code: Assign D001 (Ignitable) if in organic solvent, or manage as Non-Regulated Hazardous Waste destined for incineration.

  • Transport: UN Number typically not assigned for small research quantities unless part of a kit. Ship as "Chemical under evaluation."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11984666 (2,6-Dioxopiperidine-4-carboxylic acid derivatives). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). EPA.gov. Available at: [Link]

  • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 2004. (Provides mechanistic basis for glutarimide toxicity). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Dioxopiperidine-4-carboxamide

Executive Safety Summary 2,6-Dioxopiperidine-4-carboxamide is a critical intermediate often utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and targeted protein degraders (PROTACs). While standard Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,6-Dioxopiperidine-4-carboxamide is a critical intermediate often utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and targeted protein degraders (PROTACs). While standard Safety Data Sheets (SDS) often classify it primarily as an irritant (H315, H319, H335), its structural core—a piperidine-2,6-dione (glutarimide) ring —is the pharmacophore responsible for cereblon binding.

Critical Scientist Insight: Due to this structural homology with thalidomide-class compounds, this substance must be treated with a Precautionary Principle approach. Until specific toxicological data proves otherwise, handle this compound as a Potential Reproductive Toxin .

Primary Risks:

  • Inhalation: Fine powder form poses a high risk of respiratory irritation and systemic absorption.

  • Dermal Permeation: Risk increases significantly when solubilized in organic solvents (e.g., DMSO), which can act as a vehicle for transdermal delivery.

  • Static Charge: The crystalline powder is prone to static buildup, increasing dispersion risk during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. We utilize a "Band 3" containment strategy (Potent Compound) as a safety baseline.

Protection ZoneEquipment StandardTechnical Rationale (The "Why")
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.PPE Backup: N95 (minimum) or P100 respirator if outside hood.The H335 hazard (Respiratory Irritation) requires preventing alveolar deposition. P100 is required if the powder is friable or static-prone.
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm)Permeation Defense: Standard nitrile offers degradation resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Body/Dermal Lab Coat (Buttoned, Knee-length) + Tyvek® Sleeve Covers Wrist Gap Mitigation: The gap between the glove cuff and lab coat is the #1 exposure point. Sleeve covers bridge this gap.

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this compound based on physical state and quantity.

SafetyProtocol Start START: Hazard Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solubilized (e.g., DMSO) StateCheck->Solution Liquid Controls Engineering Controls: Face Velocity: 80-100 fpm Sash Height: <18 inches Solid->Controls Solution->Controls Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. Inside Fume Hood Disposal Disposal: Solid Hazardous Waste (Double Bagged) Weighing->Disposal SolventHandling Solvent Handling: WARNING: DMSO increases skin permeability. Do NOT use Latex. SolventHandling->Disposal Controls->Weighing If Solid Controls->SolventHandling If Liquid

Figure 1: Operational logic flow for handling 2,6-Dioxopiperidine-4-carboxamide, emphasizing distinct protocols for solid vs. liquid states.

Detailed Handling Protocols

A. Weighing and Transfer (High Risk Phase)

The highest risk of exposure occurs during the transfer of dry powder due to aerosolization.

  • Preparation:

    • Verify Fume Hood Face Velocity is between 0.4 – 0.5 m/s (80-100 fpm) .

    • Place an absorbent bench liner (plastic side down) inside the hood to capture minor spills.

    • Static Control: If available, use an ionizing fan or anti-static gun on the spatula and weigh boat. Glutarimide derivatives are often electrostatic and will "jump" from the spatula.

  • The "Wet-Wipe" Technique:

    • Pre-wet a paper towel with a compatible solvent (ethanol) and place it near the balance.

    • If any powder falls, wipe immediately. Do not attempt to sweep dry powder; this generates dust.

  • Transfer:

    • Use a disposable anti-static weigh boat.

    • After transfer, gently wipe the exterior of the receiving vessel before removing it from the hood.

B. Solubilization (Permeation Risk)

Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice: This compound is frequently dissolved in DMSO or DMF.

    • Warning: DMSO acts as a penetrant carrier. If DMSO containing the compound touches your skin, it will carry the chemical directly into the bloodstream.

  • Glove Protocol: If a splash occurs on the outer glove, immediately remove the outer glove, wash the inner glove with soap/water (do not remove inner glove yet), dry, and don a new outer glove.

C. Decontamination and Disposal[1]
  • Surface Decon: Wipe all surfaces with 70% Ethanol or Isopropanol. Follow with a soap/water wash to remove residues that organic solvents might smear rather than lift.

  • Waste Segregation:

    • Solid Waste: Weigh boats, contaminated gloves, and paper towels go into "Solid Hazardous Waste" (Yellow bag/container).

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the co-solvent used.

Emergency Response

ScenarioImmediate Action
Powder Spill (>1g) 1. Evacuate immediate area.2. Allow dust to settle (15 mins).3. Don N95/P100 respirator.4. Cover spill with wet paper towels to suppress dust, then scoop.
Skin Contact (Solid) Brush off excess powder gently (do not rub). Wash with soap and copious water for 15 minutes.[1][2][3]
Skin Contact (Solution) Urgent: Wash immediately with soap and water.[2][3][4] Do not use ethanol (may increase absorption). Seek medical evaluation due to structural alert.
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine-2,6-dione derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hazard Communication Standard. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperidine-2,6-dione. [Link]

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